Technical Documentation Center

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
  • CAS: 884990-58-3

Core Science & Biosynthesis

Foundational

Synthesis pathway and derivatives of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

An In-depth Technical Guide on the Synthesis Pathway and Derivatives of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid Abstract This technical guide provides a comprehensive, step-by-step methodology for the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis Pathway and Derivatives of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, a molecule of significant interest in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic pathway. We begin with the nitration of p-toluic acid and proceed through reduction, Sandmeyer-type chlorosulfonylation, and final sulfonamide formation. Furthermore, this document explores key derivatization strategies focusing on the carboxylic acid moiety, providing detailed protocols for synthesizing esters and amides. This guide is designed for researchers, medicinal chemists, and drug development professionals, serving as a practical and authoritative resource for the synthesis and manipulation of this versatile chemical scaffold.

Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold

N-substituted sulfamoylbenzoic acids are a cornerstone in modern drug discovery.[1] Their structure, which features a benzoic acid and a sulfonamide group, is a privileged scaffold for designing potent and selective enzyme inhibitors.[1] This structural motif is present in established drugs like the diuretic furosemide.[1] The sulfonamide group (R-SO₂-NR'R'') is a key pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets. It often serves as a bioisostere for carboxylic acids, offering a similar spatial arrangement of hydrogen bond acceptors but with a distinct pKa, which can favorably modulate a molecule's pharmacokinetic profile.[2] The specific target of this guide, 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, is a valuable intermediate, providing a platform for creating diverse libraries of compounds for screening against various therapeutic targets.

Core Synthesis Pathway: From p-Toluic Acid to the Target Molecule

The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a robust, multi-step process commencing from the readily available starting material, 4-methylbenzoic acid (p-toluic acid). The pathway is logically designed to install the required functional groups in a regioselective manner.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into its constituent precursors, clarifying the overall synthetic strategy. The key disconnections are the sulfonamide bond and the sulfonyl chloride group, leading back to simple, commercially available starting materials.

G target 3-[(2,4-Dimethylphenyl)sulfamoyl]- 4-methylbenzoic acid intermediate1 3-(Chlorosulfonyl)- 4-methylbenzoic acid target->intermediate1 C-N Disconnection (Sulfonamide Formation) intermediate2 3-Amino-4-methylbenzoic acid intermediate1->intermediate2 Functional Group Interconversion (Sandmeyer Reaction) intermediate3 4-Methyl-3-nitrobenzoic acid intermediate2->intermediate3 Functional Group Interconversion (Nitro Reduction) start 4-Methylbenzoic acid (p-Toluic Acid) intermediate3->start C-N Disconnection (Nitration)

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

The first step is a classic electrophilic aromatic substitution to install a nitro group at the 3-position of p-toluic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs at the position ortho to the methyl group and meta to the carboxylic acid group.[3]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (4 V) at 0 °C. Stir until fully dissolved.

  • Maintain the temperature between 0 °C and 5 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 V) dropwise, ensuring the temperature does not exceed 10 °C.[3]

  • After the addition is complete, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[3]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[3]

  • Collect the solid 4-methyl-3-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum.[3]

Expertise & Experience: The low temperature is critical to control the reaction rate and minimize the formation of dinitrated and oxidized side products.[3] Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3]

The nitro group is reduced to a primary amine to prepare the substrate for the subsequent Sandmeyer reaction. Catalytic hydrogenation or metal-acid systems are effective. The following protocol uses tin(II) chloride, a reliable and common laboratory method.

Protocol:

  • Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol (10 V).

  • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid (5 V) to the suspension.

  • Heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath. Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide (NaOH) until the pH is ~10-11 to dissolve the tin salts.

  • Filter the mixture to remove any inorganic precipitates.

  • Acidify the filtrate with acetic acid or dilute HCl to a pH of ~4-5 to precipitate the product, 3-amino-4-methylbenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Expertise & Experience: The strongly acidic conditions are necessary for the reduction with SnCl₂. The basic workup is crucial to precipitate tin hydroxides, which can then be filtered off, while the desired amino acid remains in solution as its sodium salt. Subsequent acidification precipitates the amphoteric product at its isoelectric point.

This step converts the arylamine into an aryl sulfonyl chloride. It involves the formation of a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[2][4] This is often the most challenging step and requires careful temperature control.

Protocol:

  • Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (5 V) and glacial acetic acid (5 V).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate, well-ventilated flask, prepare a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride (CuCl, 0.1 eq).[4]

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature below 10 °C. Vigorous gas (N₂) evolution will be observed.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a large volume of ice-water to precipitate the product.

  • Collect the solid 3-(chlorosulfonyl)-4-methylbenzoic acid by filtration, wash with cold water, and dry under vacuum. Use the crude product immediately in the next step due to its sensitivity to moisture.

Trustworthiness: The stability of the diazonium salt is highly dependent on temperature; temperatures above 5-10 °C can lead to decomposition and significant side product formation.[4] The use of SO₂ gas can be hazardous; modern variations of this reaction employ stable SO₂ surrogates like DABSO for improved safety and scalability.[5][6][7][8]

The final step is the reaction of the sulfonyl chloride with 2,4-dimethylaniline to form the desired sulfonamide linkage.[9]

Protocol:

  • Dissolve the crude 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (10 V).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0-3.0 eq) or another non-nucleophilic base like triethylamine.

  • Slowly add a solution of 2,4-dimethylaniline (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield pure 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid.

Expertise & Experience: Pyridine or triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[9] The acidic wash during workup removes the base and any unreacted aniline, simplifying purification.

Overall Synthesis Workflow

G A 4-Methylbenzoic acid B 4-Methyl-3-nitrobenzoic acid A->B HNO3, H2SO4 0 °C to RT C 3-Amino-4-methylbenzoic acid B->C SnCl2, HCl Reflux D 3-(Chlorosulfonyl)-4-methylbenzoic acid C->D 1. NaNO2, HCl 2. SO2, CuCl E Target Molecule D->E 2,4-Dimethylaniline Pyridine, RT

Caption: Forward synthesis workflow for the target compound.

Derivatization Strategies for Lead Optimization

The synthesized core molecule provides two primary handles for chemical modification: the carboxylic acid and the aromatic rings.

Modification of the Carboxylic Acid Group

The carboxylic acid is readily converted into esters or amides to modulate properties like solubility, cell permeability, and metabolic stability.

  • Suspend 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (1.0 eq) in methanol (20 V).

  • Add concentrated sulfuric acid (0.2 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.[10]

  • Cool the solution and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the methyl ester.

  • Dissolve the parent acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF (10 V) and stir at room temperature for 20 minutes to pre-activate the acid.

  • Add benzylamine (1.2 eq) to the mixture.

  • Stir at room temperature for 2-4 hours.

  • Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to afford the corresponding benzamide derivative.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Physical State
4-Methylbenzoic acidC₈H₈O₂136.15White solid
4-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15Pale yellow solid
3-Amino-4-methylbenzoic acidC₈H₉NO₂151.16Off-white solid
3-(Chlorosulfonyl)-4-methylbenzoic acidC₈H₇ClO₄S234.66White solid (moisture sensitive)
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acidC₁₆H₁₇NO₄S319.38White solid

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955. [Link]

  • Willis, M. C., et al. (2024). A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO. Organic Letters. [Link]

  • Gevorgyan, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Center for Biotechnology Information. [Link]

  • Bar-Ziv, R., et al. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]

  • RSC Books. (n.d.). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. [Link]

  • SYNFACTS. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Thieme Chemistry. [Link]

  • Zhang, Y., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. [Link]

  • Youn, S. W., et al. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(3), 143-159. [Link]

  • Google Patents. (2003). Process to prepare sulfonamides.
  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. [Link]

Sources

Exploratory

Binding affinity of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid to target proteins

An In-Depth Technical Guide to Elucidating the Binding Affinity of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid to its Target Proteins Abstract This technical guide provides a comprehensive framework for charac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Binding Affinity of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid to its Target Proteins

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of the small molecule inhibitor, 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, to its protein targets. We delve into the core principles and practical execution of state-of-the-art biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Beyond mere procedural descriptions, this guide emphasizes the underlying rationale for experimental design, data interpretation, and the importance of orthogonal validation in drug discovery. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable binding data, thereby accelerating the translation of promising compounds into viable therapeutic candidates.

Introduction: Unveiling the Therapeutic Potential of a Novel Inhibitor

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a selective inhibitor of a key enzyme implicated in inflammatory pathways. Understanding the precise interaction between this compound and its target protein is paramount for elucidating its mechanism of action and optimizing its therapeutic efficacy. The binding affinity, quantified by the dissociation constant (Kd), is a critical parameter in drug discovery, as it dictates the concentration of the compound required to elicit a biological response and influences its pharmacokinetic and pharmacodynamic properties. A high binding affinity, corresponding to a low Kd value, often translates to a more potent and selective drug.

This guide will provide a detailed exploration of the methodologies used to accurately determine the binding affinity of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. We will focus on providing not just the "how" but also the "why" behind each experimental step, empowering researchers to design and execute rigorous binding studies.

Biophysical Approaches to Quantifying Binding Affinity

A multi-pronged approach utilizing orthogonal biophysical techniques is essential for a comprehensive and validated understanding of a compound's binding characteristics. Here, we detail three widely adopted and robust methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions

SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events at a sensor surface. This method provides not only the equilibrium binding affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).

2.1.1. Theoretical Principles

SPR measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. When a protein (ligand) is immobilized on the sensor surface, the binding of an analyte (in this case, 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid) from a solution flowing over the surface causes an increase in the refractive index, which is detected as a change in the SPR signal. The rate of this increase is proportional to the association rate, while the rate of signal decay upon washing with buffer reflects the dissociation rate.

2.1.2. Detailed Experimental Protocol

  • Protein Immobilization:

    • The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The protein is diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration on the negatively charged carboxymethylated dextran surface.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein solution is injected over the activated surface.

    • Finally, any remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), are injected over the immobilized protein surface.

    • Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (buffer flowing over the surface).

    • A reference flow cell, activated and deactivated without protein immobilization, is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

2.1.3. Causality and Self-Validation

  • Expertise & Experience: The choice of immobilization strategy is critical. Amine coupling is robust, but if the primary amines are involved in the binding site, alternative methods like His-tag capture should be considered. The inclusion of a reference cell is a non-negotiable aspect of a well-designed SPR experiment, ensuring that the observed signal is due to specific binding.

  • Trustworthiness: The self-validating nature of SPR lies in the ability to derive the equilibrium constant (Kd) from the ratio of the kinetic rate constants (kd/ka). A good correlation between the steady-state affinity analysis and the kinetic analysis provides confidence in the data.

2.1.4. Visualizing the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Target Protein Immobilization Protein Immobilization (Amine Coupling) Protein->Immobilization Compound 3-[(2,4-Dimethylphenyl)sulfamoyl] -4-methylbenzoic acid Binding Compound Injection (Concentration Series) Compound->Binding Analyte Chip Sensor Chip (e.g., CM5) Chip->Immobilization Immobilization->Binding Immobilized Protein Regeneration Surface Regeneration Binding->Regeneration Sensorgram Generate Sensorgrams Binding->Sensorgram Regeneration->Binding Next Cycle Fitting Fit to Binding Model (e.g., 1:1 Langmuir) Sensorgram->Fitting Results Determine ka, kd, Kd Fitting->Results

Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

2.2.1. Theoretical Principles

ITC measures the heat released or absorbed when a ligand (in the syringe) is titrated into a solution containing a protein (in the cell). The resulting heat changes are measured by a highly sensitive calorimeter. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.

2.2.2. Detailed Experimental Protocol

  • Sample Preparation:

    • The target protein and 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid are prepared in the same buffer to minimize buffer mismatch effects. The compound is typically dissolved in a buffer containing a small percentage of an organic solvent like DMSO, and the same percentage of DMSO must be present in the protein solution.

    • The protein solution is loaded into the sample cell, and the compound solution is loaded into the injection syringe.

  • Titration:

    • A series of small injections of the compound are made into the protein solution while the temperature is kept constant.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.

2.2.3. Causality and Self-Validation

  • Expertise & Experience: Accurate concentration determination of both protein and ligand is crucial for reliable ITC data. Any error in concentration will directly impact the calculated stoichiometry and binding affinity. Running a control experiment where the ligand is titrated into the buffer alone is essential to determine the heat of dilution.

  • Trustworthiness: ITC is considered the gold standard because it is a direct measurement of the heat of binding and does not rely on secondary signals or labels. A well-defined sigmoidal binding isotherm is a strong indicator of a specific binding event.

2.2.4. Visualizing the ITC Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Target Protein in Cell Titration Titrate Compound into Protein Solution Protein->Titration Compound Compound in Syringe Compound->Titration Buffer Identical Buffer Buffer->Protein Buffer->Compound Heat Measure Heat Change per Injection Titration->Heat Isotherm Plot Heat vs. Molar Ratio Heat->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine Kd, ΔH, ΔS, n Fitting->Results

Caption: The experimental and data analysis pipeline for Isothermal Titration Calorimetry.

Fluorescence Polarization (FP): A High-Throughput Solution-Based Assay

FP is a fluorescence-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner. It is a homogeneous assay, meaning it does not require separation of bound and free components, making it well-suited for high-throughput screening.

2.3.1. Theoretical Principles

When a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When the tracer binds to a larger protein, its tumbling rate slows down, and the emitted light remains more polarized. The change in polarization is proportional to the fraction of the tracer that is bound.

2.3.2. Detailed Experimental Protocol

  • Assay Development:

    • A fluorescently labeled version of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid or a known fluorescent ligand that binds to the same site is required.

    • The concentration of the fluorescent tracer and the target protein are optimized to give a sufficient signal window (the difference in polarization between the free and bound tracer).

  • Competition Assay:

    • A fixed concentration of the target protein and the fluorescent tracer are incubated together.

    • A serial dilution of the unlabeled compound (3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid) is added.

    • The unlabeled compound competes with the fluorescent tracer for binding to the protein, causing a decrease in fluorescence polarization as the tracer is displaced.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a competitive binding equation to determine the IC50 value (the concentration of the unlabeled compound that displaces 50% of the bound tracer).

    • The IC50 value can then be converted to a Ki (inhibition constant), which is equivalent to the Kd, using the Cheng-Prusoff equation.

2.3.3. Causality and Self-Validation

  • Expertise & Experience: The design of the fluorescent tracer is critical. It must retain high affinity for the target protein, and the fluorophore should not interfere with binding. The choice of fluorophore and its placement on the molecule require careful consideration.

  • Trustworthiness: The self-validating aspect of this assay comes from the dose-dependent decrease in polarization upon addition of the competitor. A clear sigmoidal curve with well-defined upper and lower plateaus is indicative of a specific competitive binding event.

2.3.4. Visualizing the FP Workflow

FP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Target Protein Incubation Incubate Protein, Tracer, and Compound Protein->Incubation Tracer Fluorescent Tracer Tracer->Incubation Compound Unlabeled Compound Compound->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Plot Plot Polarization vs. [Compound] Measurement->Plot Fitting Fit to Competitive Binding Equation Plot->Fitting Results Determine IC50 and Ki Fitting->Results

Caption: A schematic of the competitive Fluorescence Polarization assay workflow.

Comparative Analysis and Orthogonal Validation

Relying on a single technique to determine binding affinity can be misleading. Each method has its own potential artifacts and limitations. Therefore, it is crucial to use at least two orthogonal methods to validate the binding data.

Technique Parameter(s) Measured Strengths Limitations
Surface Plasmon Resonance (SPR) ka, kd, KdReal-time, label-free, provides kinetic informationRequires protein immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, nSolution-based, label-free, provides full thermodynamic profileRequires large amounts of protein, sensitive to buffer mismatch
Fluorescence Polarization (FP) Ki (Kd)Solution-based, high-throughput, requires small sample amountsRequires a fluorescent probe, indirect measurement of binding

A successful validation would show good agreement between the Kd values obtained from these different techniques. For example, the Kd derived from the ratio of rate constants in SPR should be comparable to the Kd determined from the binding isotherm in ITC and the Ki calculated from the FP competition assay.

Conclusion and Future Directions

The accurate determination of the binding affinity of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid to its protein target is a foundational step in its development as a potential therapeutic agent. This guide has outlined a rigorous, multi-faceted approach employing SPR, ITC, and FP to generate high-quality, validated binding data. By understanding the principles, protocols, and inherent strengths and weaknesses of each technique, researchers can confidently characterize the molecular interactions that underpin the biological activity of this and other promising drug candidates.

Future studies should focus on correlating the in vitro binding affinity with cellular potency and in vivo efficacy. Furthermore, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can be employed to visualize the binding mode of the compound at an atomic level, providing invaluable insights for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors with improved affinity and selectivity.

References

  • Title: The Cheng-Prusoff Equation: A Review of its History, Applications, and Limitations Source: ACS Pharmacology & Translational Science URL: [Link]

Protocols & Analytical Methods

Method

LC-MS/MS analysis protocol for 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid metabolites

An Application Note and Comprehensive Protocol for the LC-MS/MS Analysis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid and its Metabolites Abstract This document provides a comprehensive guide for the identif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the LC-MS/MS Analysis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid and its Metabolites

Abstract

This document provides a comprehensive guide for the identification and quantification of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given that specific metabolic pathways for this compound are not extensively documented, this guide first outlines a robust protocol for the in vitro generation of metabolites using human liver microsomes (HLMs). Subsequently, a detailed, validated protocol for sample preparation, LC-MS/MS analysis, and quantification is presented. This application note is designed for researchers in drug metabolism, pharmacokinetics, and bioanalysis, providing both the procedural steps and the scientific rationale behind them to ensure a reproducible and reliable methodology.

Introduction

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a small molecule containing key functional groups—a sulfonamide and a carboxylic acid—that are common in many pharmaceutical compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is paramount in drug development. The liver is the primary site of drug metabolism, where enzymes convert parent drugs into more water-soluble metabolites to facilitate their excretion[1][2]. This metabolic biotransformation can significantly impact a drug's efficacy and safety profile[3].

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity, selectivity, and speed[4]. This guide details an integrated workflow, beginning with the predictive generation of metabolites and culminating in a fully validated quantitative bioanalytical method compliant with regulatory expectations[5][6].

Part 1: In Vitro Metabolite Generation and Identification

To develop a quantitative method for metabolites, one must first identify them. In vitro systems using subcellular liver fractions, such as human liver microsomes (HLMs), are highly effective for this purpose. HLMs are rich in Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the majority of Phase I and Phase II drug metabolism, respectively[1][2].

Rationale for In Vitro Metabolism

The structure of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid suggests several potential metabolic pathways.

  • Phase I Metabolism (Oxidation): The methyl groups on the phenyl ring and the benzoic acid moiety are susceptible to hydroxylation by CYP enzymes.

  • Phase II Metabolism (Conjugation): The carboxylic acid group is a prime target for glucuronidation by UGT enzymes, a common pathway that significantly increases the polarity of xenobiotics for excretion[1].

The following diagram illustrates the predicted metabolic pathway.

G cluster_0 Predicted Metabolic Pathway Parent Parent Drug 3-[(2,4-Dimethylphenyl)sulfamoyl] -4-methylbenzoic acid PhaseI Phase I Metabolite (e.g., Hydroxylated species) Parent->PhaseI CYP Enzymes (Oxidation) PhaseII Phase II Metabolite (e.g., Glucuronide Conjugate) Parent->PhaseII UGT Enzymes (Glucuronidation)

Caption: Predicted Phase I and Phase II metabolic pathways.

Protocol for HLM Incubation

This protocol is designed to generate sufficient quantities of metabolites for identification.

Materials:

  • 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (Parent Compound)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/Water Bath (37°C)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer, the NADPH regeneration system, and UDPGA.

  • Add Parent Compound: Add the parent compound (typically from a 1 mM stock solution in DMSO) to achieve a final concentration of 1-10 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

  • Initiate Reaction: Add HLMs to the mixture to a final protein concentration of 0.5-1.0 mg/mL. Vortex gently to mix. This is your T=0 sample point.

  • Incubation: Incubate at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate Reaction: At each time point, take an aliquot of the incubation mixture and add it to 2-3 volumes of ice-cold ACN containing an internal standard. This precipitates the microsomal proteins and quenches the metabolic activity[7].

  • Process Sample: Vortex the quenched sample vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze Supernatant: Transfer the supernatant to a clean vial for LC-MS/MS analysis to identify potential metabolites.

Part 2: Quantitative Bioanalytical LC-MS/MS Method

Once metabolites are identified, a quantitative method can be developed and validated. This section details a robust protocol for the analysis of the parent drug and its primary metabolites in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

While protein precipitation is fast, it often leaves behind matrix components like phospholipids that can cause ion suppression in the MS source[8][9]. Solid-Phase Extraction (SPE) provides a much cleaner extract, enhancing sensitivity and reproducibility[4][10]. A hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is chosen for its ability to retain a broad range of compounds, from the relatively non-polar parent drug to its more polar metabolites[11].

G Start Plasma Sample + Internal Standard Condition 1. Condition SPE Cartridge (Methanol) Start->Condition Equilibrate 2. Equilibrate SPE Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., 5% Methanol in Water) Removes salts and polar interferences Load->Wash Elute 5. Elute Analytes (Methanol or ACN) Recovers analytes of interest Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Detailed SPE Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the parent drug) and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acid ensures the carboxylic acid group is protonated, improving retention on the reversed-phase sorbent.

  • Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of purified water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the parent drug and metabolites with 1 mL of methanol or acetonitrile.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS System and Conditions

The following tables outline the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized during method development.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition Rationale
LC System UHPLC System Provides high resolution and fast analysis times.
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm Excellent retention for moderately non-polar compounds like the parent drug and its metabolites.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive mode ionization and promotes good peak shape for acidic analytes[12].
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes A generic gradient to elute compounds with a range of polarities. Must be optimized.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40°C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | A good starting point to balance sensitivity and peak shape[13]. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Condition Rationale
MS System Triple Quadrupole Mass Spectrometer The gold standard for quantitative bioanalysis[4].
Ionization Mode Electrospray Ionization (ESI), Positive ESI is suitable for polar, thermally labile compounds. The sulfonamide group often ionizes well in positive mode[4][14]. Negative mode should also be tested for the carboxylic acid.
Ion Source Temp. 500°C To facilitate efficient desolvation.
Gas Flow Rates Optimize per instrument Nebulizer, heater, and curtain gas flows are instrument-dependent.

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[14]. |

Table 3: Proposed MRM Transitions (Hypothetical) Note: These transitions must be empirically determined by infusing pure standards of the parent compound and isolated metabolites.

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Rationale for Fragment
Parent Drug 334.1 155.1 Cleavage of the sulfamoyl bond (dimethylaniline fragment)
180.1 Fragment corresponding to the 4-methyl-3-sulfamoylbenzoic acid moiety
Hydroxylated Metabolite 350.1 171.1 Hydroxylated dimethylaniline fragment

| Glucuronide Metabolite | 510.1 | 334.1 | Neutral loss of the glucuronide moiety (176 Da) |

Part 3: Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose[5]. Validation should be performed in accordance with regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance[6][15].

G cluster_0 Core Validation Parameters Validation Bioanalytical Method Validation (ICH M10 Guidance) Selectivity Selectivity & Specificity No interference at analyte retention time Validation->Selectivity Accuracy Accuracy & Precision Within ±15% (±20% at LLOQ) Validation->Accuracy Calibration Calibration Validation->Calibration Stability Stability Freeze-Thaw, Bench-Top, Long-Term Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Table 4: Summary of Method Validation Experiments and Acceptance Criteria

Validation Parameter Purpose Experiment Acceptance Criteria
Selectivity To ensure matrix components do not interfere with analyte quantification. Analyze at least 6 blank matrix lots. Response in blank samples should be <20% of the LLOQ response[6].
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter. Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations on multiple days. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ)[15].
Calibration Curve To define the relationship between concentration and instrument response. Prepare a curve with a blank, a zero, and 6-8 non-zero standards. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. The lowest standard on the calibration curve. Signal-to-noise > 5; must meet accuracy and precision criteria[6].
Matrix Effect To assess the impact of matrix components on ionization efficiency. Compare analyte response in post-extraction spiked matrix to response in neat solution. The CV of the IS-normalized matrix factor should be ≤15%[6].

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Test QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage. | Mean concentrations should be within ±15% of nominal values. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the identification and quantification of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid and its metabolites. The workflow begins with a reliable method for in vitro metabolite generation, which is essential for understanding the metabolic fate of a novel compound. The subsequent quantitative LC-MS/MS method, based on a clean and efficient SPE sample preparation protocol, offers the high sensitivity and selectivity required for bioanalysis. By adhering to the detailed validation procedures outlined, researchers can ensure the generation of high-quality, reliable, and defensible data suitable for regulatory submissions in the drug development process.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Bioanalytical Method Validation. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from a relevant life sciences resource. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10:277. [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Kastberg, S., et al. (2015, January 26). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 978-979, 133-140. [Link]

  • Gajula, S. N. R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Obach, R. S. (2004, February 15). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology. [Link]

  • Kastberg, S., et al. (2015). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. ResearchGate. [Link]

  • North-East-Bio. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Reddy, P., et al. (2018, January 2). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research, 10(1), 73-82. [Link]

  • Rocci, M. L., et al. (2009, July 15). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B, 877(22), 2111-2116. [Link]

  • Jenkins, R., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal, 17(1), 1-16. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • NAKA, G. V. C., et al. (2010). Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Journal of the Brazilian Chemical Society, 21(10). [Link]

  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc. [Link]

  • EURL-SRM. (2019, February 20). Analytical Observations Report. [Link]

Sources

Application

Part 1: Foundational Understanding of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Based on its chemical structure, 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a weakly acidic, lipophilic molecule. This profile strongly suggests that it will exhibit poor aqueous solubility, a common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Based on its chemical structure, 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a weakly acidic, lipophilic molecule. This profile strongly suggests that it will exhibit poor aqueous solubility, a common challenge in drug development. Therefore, the primary goal of formulation is to enhance its solubility and dissolution rate to improve its oral bioavailability. This guide will explore several advanced formulation strategies applicable to such a compound.

Anticipated Physicochemical Properties and Formulation Challenges:
  • Poor Aqueous Solubility: The molecule's significant non-polar surface area, due to the two aromatic rings, is expected to lead to low solubility in water, classifying it likely as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

  • pH-Dependent Solubility: The presence of a carboxylic acid group imparts pH-dependent solubility. The compound will be more soluble in the higher pH environment of the small intestine compared to the acidic environment of the stomach.

  • High Melting Point and Crystal Lattice Energy: The rigid structure and potential for strong intermolecular interactions suggest a high melting point and significant crystal lattice energy, which must be overcome for dissolution to occur.

  • Potential for Polymorphism: The molecule may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with distinct solubility and stability profiles.

Part 2: Advanced Formulation Strategies

This section details three primary formulation strategies to address the solubility challenges of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in its high-energy amorphous state within a polymer matrix. This approach can significantly increase the drug's apparent solubility and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations utilize lipids and surfactants to dissolve the drug and facilitate its absorption through the lymphatic system, bypassing first-pass metabolism.

  • Nanosuspensions: This strategy involves reducing the drug's particle size to the nanometer range, which dramatically increases the surface area available for dissolution.

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful approach for enhancing the oral bioavailability of poorly water-soluble drugs.[1][2] By converting the crystalline drug to its amorphous form and dispersing it within a polymer matrix, the energy barrier for dissolution is significantly lowered.[1]

Mechanism of Action:

The core principle of ASDs is to present the drug to the gastrointestinal fluids in a high-energy, non-crystalline state. This leads to a transient supersaturation of the drug in the gut, which enhances its absorption. The polymer plays a crucial role in stabilizing the amorphous drug and preventing its recrystallization.[1]

ASD_Mechanism cluster_formulation Amorphous Solid Dispersion cluster_dissolution In GI Tract crystalline_drug Crystalline Drug amorphous_drug Amorphous Drug (High Energy) crystalline_drug->amorphous_drug Formulation Process (e.g., Spray Drying) asd ASD Particle (Drug in Polymer) amorphous_drug->asd polymer Polymer Matrix polymer->asd supersaturated Supersaturated Solution asd->supersaturated Dissolution absorption Absorption supersaturated->absorption recrystallization Recrystallization (Inactive) supersaturated->recrystallization Instability

Figure 1: Mechanism of solubility enhancement by ASDs.

Protocol 1: Formulation of ASD by Spray Drying

Spray drying is a common and scalable method for producing ASDs.[3] It involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent to form solid particles.

Materials:

  • 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (API)

  • Polymer (e.g., HPMC-AS, Soluplus®, PVP/VA)

  • Organic Solvent (e.g., methanol, acetone, or a mixture)

Equipment:

  • Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Dissolve the API and polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Ensure complete dissolution with gentle stirring.

  • Spray Drying Parameters:

    • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation without degrading the API or polymer (typically 60-120°C).[4]

    • Atomizing Airflow: Adjust to create fine droplets (e.g., 400-600 L/hr).

    • Feed Rate: Control the rate at which the solution is pumped into the nozzle (e.g., 2-5 mL/min).

  • Collection and Drying:

    • Collect the dried powder from the cyclone separator.

    • Perform secondary drying under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.

Characterization of ASDs

Thorough characterization is essential to ensure the quality and stability of the ASD.

Parameter Technique Purpose
Amorphicity Powder X-ray Diffraction (PXRD)To confirm the absence of crystalline drug.[5]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)To assess the physical stability of the amorphous system.[6]
Drug-Polymer Miscibility Modulated DSC (mDSC)To determine if the drug and polymer form a single-phase system.[7]
Particle Size and Morphology Scanning Electron Microscopy (SEM)To visualize the particle shape and surface characteristics.
Dissolution Performance USP Apparatus II (Paddle)To evaluate the in vitro release profile in biorelevant media.[8]
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[9] They are particularly suitable for highly lipophilic drugs. Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, enhancing drug solubilization and absorption.[10]

Mechanism of Action:

LBDDS maintain the drug in a solubilized state throughout its transit in the GI tract. The small droplet size of the resulting emulsion provides a large surface area for drug absorption. Additionally, some lipid components can promote lymphatic uptake, which can help the drug avoid first-pass metabolism in the liver.[10]

LBDDS_Mechanism cluster_formulation LBDDS Formulation cluster_digestion In GI Tract sedds SEDDS Pre-concentrate (Drug in Oil/Surfactant) emulsion Fine Emulsion/ Microemulsion sedds->emulsion Dispersion in Aqueous Media micelles Mixed Micelles emulsion->micelles Digestion by Lipases absorption Absorption micelles->absorption Uptake by Enterocytes

Figure 2: Mechanism of action for LBDDS.

Protocol 2: Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are a type of LBDDS that spontaneously form emulsions upon gentle agitation in an aqueous medium.[11]

Materials:

  • 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (API)

  • Oil Phase: (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant: (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant: (e.g., Transcutol HP, PEG 400)

Equipment:

  • Vortex mixer

  • Water bath

  • Analytical balance

Procedure:

  • Solubility Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Phase Diagram Construction:

    • Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.[11]

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the API to the excipient mixture.

    • Heat the mixture in a water bath at 40-50°C to facilitate drug dissolution.

    • Vortex the mixture until a clear, homogenous solution is obtained.

Characterization of SEDDS
Parameter Technique Purpose
Self-Emulsification Time Visual ObservationTo measure the time taken for the SEDDS to form an emulsion in aqueous media.[12]
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size and uniformity of the emulsion droplets.
Zeta Potential Electrophoretic Light ScatteringTo assess the stability of the emulsion.
In Vitro Drug Release Dialysis Bag MethodTo evaluate the drug release from the emulsified system.
Strategy 3: Nanosuspensions

Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range, typically stabilized by surfactants or polymers.[13] This approach is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[14]

Mechanism of Action:

According to the Noyes-Whitney equation, reducing the particle size of a drug increases its surface area, which in turn leads to a faster dissolution rate.[15] The small particle size of nanosuspensions also enhances their adhesion to biological surfaces, potentially improving absorption.

Nanosuspension_Mechanism cluster_formulation Nanosuspension Formulation cluster_dissolution In GI Tract drug_crystals Drug Crystals nanosuspension Nanosuspension (Nanocrystals + Stabilizer) drug_crystals->nanosuspension Top-Down or Bottom-Up Method fast_dissolution Rapid Dissolution nanosuspension->fast_dissolution Increased Surface Area absorption Enhanced Absorption fast_dissolution->absorption

Figure 3: Principle of nanosuspension for solubility enhancement.

Protocol 3: Formulation of Nanosuspension by High-Pressure Homogenization (Top-Down Approach)

High-pressure homogenization is a widely used method for producing nanosuspensions.[16] It involves forcing a coarse suspension of the drug through a narrow gap at high pressure, causing particle size reduction.[14]

Materials:

  • 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (API)

  • Stabilizer: (e.g., Poloxamer 188, PVP K30)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer

  • Particle size analyzer

Procedure:

  • Pre-suspension Preparation:

    • Disperse the API in an aqueous solution of the stabilizer.

    • Homogenize the mixture using a high-shear mixer for 15-30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through the high-pressure homogenizer.

    • Apply high pressure (e.g., 500-1500 bar) for multiple cycles (e.g., 10-20 cycles).[14]

    • Monitor the particle size reduction after a certain number of cycles until the desired particle size is achieved.

  • Post-processing (Optional):

    • The nanosuspension can be freeze-dried or spray-dried to produce a solid dosage form.

Characterization of Nanosuspensions
Parameter Technique Purpose
Particle Size and PDI Dynamic Light Scattering (DLS)To measure the average particle size and size distribution.
Zeta Potential Electrophoretic Light ScatteringTo evaluate the physical stability of the suspension.
Crystallinity Powder X-ray Diffraction (PXRD)To confirm that the drug remains in its crystalline state after processing.
Saturation Solubility Shake-flask methodTo determine the increase in saturation solubility compared to the unprocessed drug.

Part 3: In Vitro Performance Evaluation

Regardless of the formulation strategy chosen, a thorough in vitro evaluation is necessary to predict the in vivo performance.

Dissolution Testing

Dissolution testing is a critical quality control tool and helps in predicting the in vivo behavior of the formulation.[8] For poorly soluble drugs, biorelevant dissolution media that mimic the gastrointestinal fluids (e.g., FaSSIF, FeSSIF) should be used.[17]

Protocol 4: Biorelevant Dissolution Testing

Equipment:

  • USP Apparatus II (Paddle)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Media Preparation: Prepare fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF).

  • Test Conditions:

    • Apparatus: USP II (Paddle)

    • Speed: 50-75 rpm

    • Temperature: 37 ± 0.5°C

    • Volume: 900 mL

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analysis: Analyze the samples for drug content using a validated HPLC or UV-Vis method.

  • Data Interpretation: Plot the percentage of drug dissolved versus time to obtain the dissolution profile.

Part 4: Conclusion and Future Perspectives

The formulation of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid presents a significant challenge due to its anticipated poor aqueous solubility. The advanced formulation techniques discussed in this guide—amorphous solid dispersions, lipid-based drug delivery systems, and nanosuspensions—offer promising strategies to overcome this hurdle. The choice of the most suitable approach will depend on a comprehensive pre-formulation characterization of the drug substance and the desired therapeutic outcome. Further optimization of the lead formulation, guided by in vitro and in vivo studies, will be crucial for the successful development of a bioavailable drug product.

References

  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC.
  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC.
  • Nanosuspension-Based Drug Delivery Systems for Topical Applications - Dove Medical Press.
  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • The Hot Melt Extrusion (HME) in Pharmaceutical Technology: A Comprehensive Review.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Hot Melt Extrusion (HME)-BioDuro-Global CRDMO, Rooted in Science.
  • Nanosuspension: a modern technology used in drug delivery system - SciSpace.
  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Nanosuspension - Journal of Drug Delivery and Therapeutics.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine.
  • Engineering nano-drug biointerface to overcome biological barriers toward precision drug delivery - PMC.
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media.
  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations.
  • Amorphous solid dispersions for enhanced drug solubility and stability - Technobis.
  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research.
  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
  • Preparation and characterization of self-emulsifying drug delivery system (SEDDS) for enhancing oral bioavailability of metformin hydrochloride using hydrophobic ion pairing complexation - PubMed.
  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications.
  • Solubility enhancement with amorphous solid dispersions - Seppic.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers.
  • Nanoparticle drug delivery - Wikipedia.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form | Auctores.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Enhancement of dissolution performance of amorphous solid dispersions by plasticization.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Amorphous Solid Dispersions – Spray Drying and Freeze Granulation | PRECI Co., Ltd..
  • Characterization of amorphous solid dispersions: An update - Sci-Hub.
  • Preparation of self-emulsifying drug delivery systems (SEDDS) in the... - ResearchGate.
  • The Value of In Vitro Dissolution in Drug Development | Pharmaceutical Technology.
  • Hot-Melt Extrusion in the Pharmaceutical Industry - Thermo Fisher Scientific.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed.
  • Hot-melt extrusion.
  • Characterization of amorphous solid dispersions - Semantic Scholar.
  • Nanoparticle Engineering in Drug Delivery Under the Microscope - BioPharm International.
  • Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery | IntechOpen.
  • WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation - Google Patents.
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals.
  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms.
  • Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions | Molecular Pharmaceutics - ACS Publications.
  • Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. - SciSpace.
  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: Application Notes and Protocols for the Formulation of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to a Formulation Challenge

The molecule 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, by virtue of its chemical structure—a weakly acidic, lipophilic compound with multiple aromatic moieties—is predicted to exhibit poor aqueous solubility. This characteristic presents a significant hurdle to achieving adequate oral bioavailability, a common challenge in modern drug development. This guide provides a detailed, science-driven framework for formulating this active pharmaceutical ingredient (API). It moves beyond a simple recitation of methods to explain the underlying rationale for selecting specific formulation strategies, offering detailed protocols and characterization techniques to empower researchers in their development efforts. The strategies outlined herein are designed to enhance the solubility and dissolution rate, thereby unlocking the therapeutic potential of this compound.

Part 1: Foundational Analysis and Strategic Selection

A thorough understanding of the API's physicochemical properties is the cornerstone of a successful formulation strategy. For 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, we can anticipate the following challenges:

  • Low Aqueous Solubility: Its lipophilic nature suggests it will likely be classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making dissolution the rate-limiting step for absorption.[18]

  • pH-Dependent Solubility: The carboxylic acid group confers pH-dependent solubility. The API will be less soluble in the acidic environment of the stomach and more soluble in the neutral to alkaline pH of the small intestine.

  • High Crystal Lattice Energy: The rigid, planar structure likely results in a stable crystalline form with a high melting point, requiring significant energy to break the crystal lattice for dissolution.[18]

Given these challenges, three primary formulation strategies are proposed, each targeting the fundamental barriers to dissolution and absorption:

  • Amorphous Solid Dispersions (ASDs): To overcome crystal lattice energy by presenting the drug in a high-energy, amorphous state.[2]

  • Lipid-Based Drug Delivery Systems (LBDDS): To dissolve the lipophilic drug in a lipidic carrier, bypassing the need for dissolution in aqueous GI fluids.[9]

  • Nanosuspensions: To increase the surface area-to-volume ratio, thereby accelerating the dissolution rate as described by the Noyes-Whitney equation.[13][15]

Strategy 1: Amorphous Solid Dispersions (ASDs) for Enhanced Solubility

ASDs are a highly effective method for improving the oral bioavailability of poorly water-soluble drugs by stabilizing the API in its more soluble, amorphous form within a polymer matrix.[1][19]

Causality of Experimental Choices

The primary goal is to prevent the high-energy amorphous drug from converting back to its low-energy, less soluble crystalline form. The chosen polymer must not only be a suitable carrier but also interact with the drug to inhibit nucleation and crystal growth. The manufacturing process, such as spray drying, is selected for its ability to rapidly remove solvent, "kinetically trapping" the drug in an amorphous state.[3]

ASD_Workflow cluster_formulation Formulation & Processing cluster_characterization Characterization & Quality Control A 1. API & Polymer Solubilization B 2. Spray Drying (Solvent Evaporation) A->B C 3. Powder Collection & Secondary Drying B->C D 4. Solid-State Analysis (PXRD, DSC) C->D Sample E 5. Performance Testing (In Vitro Dissolution) D->E F 6. Stability Assessment E->F

Figure 1. Experimental workflow for ASD development.

Protocol 1: ASD Formulation via Spray Drying

This protocol details the creation of an ASD using a laboratory-scale spray dryer, a technique well-suited for its scalability and control over particle properties.[20]

Materials & Equipment:

  • 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (API)

  • Polymeric carrier (e.g., Hypromellose Acetate Succinate (HPMC-AS), Soluplus®, Copovidone (PVP/VA))

  • Solvent system (e.g., Methanol, Acetone, Dichloromethane/Methanol mixture)

  • Laboratory Spray Dryer with a two-fluid nozzle

  • Analytical Balance, Magnetic Stirrer

  • Vacuum Oven

Methodology:

  • Polymer and Drug Loading Screening: Prepare separate solutions by dissolving the API and a selected polymer in the chosen solvent system. Create formulations with varying drug loadings (e.g., 10%, 25%, 40% w/w drug in polymer). The total solids concentration in the solution should typically be between 2-10% (w/v).

  • Spray Drying Process:

    • Set the spray dryer parameters. For a small-scale unit, typical starting parameters are: Inlet Temperature: 60-100°C; Atomizing Air Pressure: 1.5 bar; Feed Pump Rate: 3-5 mL/min.[4] These must be optimized to ensure the outlet temperature is above the solvent's boiling point but below the glass transition temperature (Tg) of the ASD.

    • Feed the prepared solution through the nozzle to atomize it into fine droplets inside the drying chamber.

    • The rapid evaporation of the solvent results in the formation of solid ASD particles, which are collected in the cyclone.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at 40°C for at least 12 hours to remove any residual solvent, which could otherwise act as a plasticizer and induce recrystallization.[21]

Self-Validating System: Characterization of ASDs

Each characterization step validates the success of the previous one. For instance, PXRD confirms the amorphicity achieved during spray drying.

Analysis Technique Acceptance Criteria & Rationale
Amorphous State Confirmation Powder X-ray Diffraction (PXRD)The diffractogram should show a "halo" pattern, absent of sharp Bragg peaks, confirming the lack of long-range molecular order (crystallinity).[5]
Physical Stability & Miscibility Differential Scanning Calorimetry (DSC)A single glass transition temperature (Tg) indicates a miscible, single-phase system.[6] A Tg well above storage temperature suggests good physical stability.
Particle Morphology Scanning Electron Microscopy (SEM)Particles should appear spherical or as collapsed spheres with a non-porous surface, indicating proper drying.
In Vitro Performance Biorelevant Dissolution (FaSSIF)The ASD should demonstrate a significant increase in dissolution rate and extent compared to the crystalline API. It should achieve and maintain supersaturation.[22]
Chemical Purity & Content High-Performance Liquid Chromatography (HPLC)Assay and purity should be within specified limits, confirming no degradation occurred during the heating process.
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS) for Enhanced Absorption

LBDDS are isotropic mixtures of oils, surfactants, and co-solvents that can solubilize lipophilic drugs and form fine dispersions in the gut, enhancing absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent type of LBDDS.

Causality of Experimental Choices

The strategy here is to pre-dissolve the drug in a lipidic vehicle. The selection of excipients is critical and is based on their ability to solubilize the drug and their capacity to form a stable and fine microemulsion upon contact with aqueous GI fluids. A pseudo-ternary phase diagram is constructed to rationally identify the optimal ratios of these components that result in a stable system.[11]

LBDDS_Workflow cluster_formulation Formulation & Optimization cluster_characterization Characterization & Performance A 1. Excipient Solubility Screening B 2. Pseudo-Ternary Phase Diagram A->B C 3. Formulation of Liquid SEDDS B->C D 4. Emulsification & Droplet Size Analysis C->D Sample E 5. In Vitro Release (Dialysis Method) D->E F 6. Stability Assessment E->F Nanosuspension_Workflow cluster_formulation Formulation & Processing cluster_characterization Characterization & Performance A 1. API & Stabilizer Dispersion (Pre-suspension) B 2. High-Pressure Homogenization A->B C 3. Nanosuspension Collection B->C D 4. Particle Size & Zeta Potential Analysis C->D Sample E 5. Solid-State Analysis (PXRD) D->E F 6. Saturation Solubility & Dissolution Rate E->F

Figure 3. Workflow for nanosuspension development.

Protocol 3: Nanosuspension Formulation by High-Pressure Homogenization

This protocol describes the size reduction of the API to form a stable nanosuspension.

Materials & Equipment:

  • API

  • Stabilizer (e.g., Poloxamer 188, PVP K30, Tween 80)

  • Purified Water

  • High-Shear Mixer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer (HPH)

  • Particle Size and Zeta Potential Analyzer

Methodology:

  • Preparation of Pre-suspension: Disperse the API powder in an aqueous solution containing the selected stabilizer. Homogenize this mixture with a high-shear mixer at 5,000-10,000 rpm for 30 minutes to create a uniform microsuspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through the HPH.

    • Apply a pressure of 500-1500 bar. [14]The process may require multiple passes (10-30 cycles) to achieve the desired particle size. Cooling is often required between cycles to dissipate heat.

    • Collect samples periodically to monitor particle size reduction until a plateau is reached.

  • Final Product: The resulting product is a milky-white liquid dispersion of drug nanoparticles. This can be used as a liquid dosage form or further processed (e.g., freeze-dried) into a solid form.

Self-Validating System: Characterization of Nanosuspensions

The success of the nanosuspension is validated by achieving a stable, narrow particle size distribution in the desired nanometer range.

Analysis Technique Acceptance Criteria & Rationale
Particle Size and PDI Dynamic Light Scattering (DLS)Mean particle size should be in the range of 100-500 nm with a PDI < 0.3, ensuring a high surface area and uniformity.
Physical Stability Zeta Potential MeasurementA zeta potential of
Crystalline State PXRD and DSCThe crystalline state of the API should be preserved. The absence of new peaks or a shift to an amorphous halo confirms no phase change occurred during processing.
Dissolution Velocity USP II ApparatusThe dissolution rate of the nanosuspension should be markedly faster than that of the unprocessed micronized drug.
References
  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC. Available at: [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Available at: [Link]

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC. Available at: [Link]

  • Nanosuspension-Based Drug Delivery Systems for Topical Applications - Dove Medical Press. Available at: [Link]

  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Available at: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Available at: [Link]

  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • The Hot Melt Extrusion (HME) in Pharmaceutical Technology: A Comprehensive Review. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • Hot Melt Extrusion (HME)-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Nanosuspension: a modern technology used in drug delivery system - SciSpace. Available at: [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Nanosuspension - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Available at: [Link]

  • Engineering nano-drug biointerface to overcome biological barriers toward precision drug delivery - PMC. Available at: [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media. Available at: [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. Available at: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability - Technobis. Available at: [Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research. Available at: [Link]

  • Preparation and characterization of self-emulsifying drug delivery system (SEDDS) for enhancing oral bioavailability of metformin hydrochloride using hydrophobic ion pairing complexation - PubMed. Available at: [Link]

  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC. Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. Available at: [Link]

  • Nanoparticle drug delivery - Wikipedia. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form | Auctores. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]

  • Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Available at: [Link]

  • Amorphous Solid Dispersions – Spray Drying and Freeze Granulation | PRECI Co., Ltd.. Available at: [Link]

  • Characterization of amorphous solid dispersions: An update - Sci-Hub. Available at: [Link]

  • Preparation of self-emulsifying drug delivery systems (SEDDS) in the... - ResearchGate. Available at: [Link]

  • The Value of In Vitro Dissolution in Drug Development | Pharmaceutical Technology. Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed. Available at: [Link]

  • Hot-melt extrusion. Available at: [Link]

  • Characterization of amorphous solid dispersions - Semantic Scholar. Available at: [Link]

  • Nanoparticle Engineering in Drug Delivery Under the Microscope - BioPharm International. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery | IntechOpen. Available at: [Link]

  • Spray-dried amorphous solid dispersions and method for preparation - Google Patents.
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals. Available at: [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. Available at: [Link]

  • Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. - SciSpace. Available at: [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating framework for synthesizing 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating framework for synthesizing 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. By understanding the mechanistic causality behind each optimization parameter, researchers can avoid common pitfalls such as intermediate hydrolysis and steric-induced low yields.

Reaction Pathway & Mechanistic Workflow

The synthesis relies on a robust two-step linear sequence (1)[1]. First, the electrophilic aromatic substitution (chlorosulfonation) of 4-methylbenzoic acid yields a highly reactive sulfonyl chloride intermediate. The regiochemistry is highly favored at the 3-position, as the activating methyl group (ortho-directing) and the deactivating carboxylic acid (meta-directing) synergistically reinforce substitution at this site. Second, a nucleophilic acyl substitution (sulfonamidation) with 2,4-dimethylaniline constructs the final sulfonamide linkage.

G SM 4-Methylbenzoic Acid (Starting Material) Step1 Step 1: Chlorosulfonation ClSO3H (Excess) 0°C to 65°C SM->Step1 Int1 3-Chlorosulfonyl-4-methylbenzoic acid (Reactive Intermediate) Step1->Int1 Ice Quench & Filtration Step2 Step 2: Sulfonamidation 2,4-Dimethylaniline, Base 0°C to 25°C Int1->Step2 Product 3-[(2,4-Dimethylphenyl)sulfamoyl] -4-methylbenzoic acid (Target API) Step2->Product Acidic Workup & Crystallization

Caption: Workflow for the synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid.

Step-by-Step Experimental Protocols
Phase 1: Chlorosulfonation (Synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid)

Causality & Design: A large excess of chlorosulfonic acid is required because it acts simultaneously as the solvent, the sulfonating agent, and the chlorinating agent (2)[2]. The initial reaction forms a sulfonic acid, which is subsequently converted to the sulfonyl chloride.

  • Preparation: Equip a thoroughly oven-dried 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize evolved HCl gas).

  • Addition: Cool 6.0 equivalents of neat chlorosulfonic acid to 0 °C in an ice bath. Slowly add 1.0 equivalent of 4-methylbenzoic acid portion-wise.

    • Self-Validation: The immediate evolution of HCl gas visually confirms the formation of the intermediate sulfonic acid.

  • Heating: Gradually warm the mixture to room temperature, then heat to 60–65 °C for 3–4 hours. The elevated temperature provides the activation energy needed to overcome the deactivating effect of the carboxyl group on the aromatic ring.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully and dropwise, pour the mixture over a large excess of vigorously stirred crushed ice.

    • Self-Validation: A white precipitate of 3-chlorosulfonyl-4-methylbenzoic acid will immediately form.

  • Isolation: Rapidly filter the precipitate under vacuum. Wash with ice-cold water to remove residual acid. Do not use ambient temperature water, as this will hydrolyze the sulfonyl chloride. Dry under high vacuum.

Phase 2: Sulfonamidation (Synthesis of the Target API)

Causality & Design: 2,4-Dimethylaniline is sterically hindered by its ortho-methyl group, reducing its nucleophilicity. Using an organic base like pyridine accelerates the reaction by forming a highly reactive sulfonylpyridinium intermediate.

  • Preparation: Dissolve 1.0 equivalent of the freshly prepared 3-chlorosulfonyl-4-methylbenzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Amine Addition: Cool the solution to 0 °C. Add 2.5 equivalents of anhydrous pyridine, followed by the dropwise addition of 1.2 equivalents of 2,4-dimethylaniline.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Self-Validation: TLC monitoring (e.g., 7:3 Hexane:Ethyl Acetate) should show the complete disappearance of the sulfonyl chloride spot.

  • Workup: Wash the organic layer successively with 1M HCl (to remove excess pyridine and unreacted aniline), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound.

Quantitative Data & Optimization Parameters

To ensure reproducibility and minimize impurity profiles, adhere to the optimized parameters summarized below.

Optimization ParameterPhase 1: ChlorosulfonationPhase 2: Sulfonamidation
Temperature Profile 0 °C (addition) 65 °C (reaction)0 °C (addition) 25 °C (reaction)
Reagent Stoichiometry 1.0 eq Arene : 6.0 eq ClSO3​H 1.0 eq Ar−SO2​Cl : 1.2 eq Aniline : 2.5 eq Base
Solvent System Neat (Reagent acts as solvent)Anhydrous DCM or THF
Reaction Time 3 – 4 hours12 – 16 hours
Critical Control Point Ice quench temperature (< 5 °C)Acidic wash (pH ~2) during workup
Expected Yield 75% – 85%80% – 90%
Troubleshooting & FAQs

Q1: My Phase 1 yield is exceptionally low, and NMR shows a large amount of the sulfonic acid byproduct. What went wrong? A: This is a classic symptom of moisture contamination or insufficient reaction temperature. Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl, depleting the reagent before chlorination can occur. Ensure all glassware is oven-dried. Furthermore, if the reaction is not heated to 65 °C, the intermediate sulfonic acid will not fully convert to the sulfonyl chloride (1)[1].

Q2: During the amidation step, I am observing unreacted sulfonyl chloride even after 24 hours. How can I drive the reaction to completion? A: The ortho-methyl group on 2,4-dimethylaniline introduces significant steric hindrance, which retards the nucleophilic attack on the sulfonyl chloride. To overcome this, ensure your base (e.g., pyridine) is completely anhydrous. You can also add 0.1 equivalents of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a transient, highly electrophilic sulfonylpyridinium intermediate that easily reacts with hindered anilines.

Q3: How do I prevent the hydrolysis of 3-chlorosulfonyl-4-methylbenzoic acid during the aqueous workup? A: The sulfonyl chloride is highly sensitive to hydrolysis. When quenching the chlorosulfonation reaction, you must pour the mixture over crushed ice, not liquid water. The latent heat of fusion of the ice absorbs the intense exothermic heat of the quench, keeping the micro-environment strictly at 0 °C. Isolate the precipitate via vacuum filtration immediately—do not let it sit in the aqueous mother liquor.

Q4: Can I use aqueous sodium carbonate ( Na2​CO3​ ) instead of pyridine for the amidation step? A: While Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) are commonly used for sulfonamide synthesis, they are highly discouraged here. The carboxylic acid moiety on your intermediate will deprotonate in aqueous base, drastically increasing the solubility of the intermediate in the aqueous layer. Once in the aqueous layer, it is highly susceptible to hydrolysis before the sterically hindered aniline can react. Anhydrous organic conditions with an organic base are vastly superior for this specific substrate (3)[3].

References
  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: National Institutes of Health (NIH) / PMC URL: 1[1]

  • Title: Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides Source: Benchchem URL: 2[2]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: Journal of the American Chemical Society (ACS) URL: 3[3]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Novel Inhibitors: A Comparative Guide to IC50 Determination for 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid Against EGFR

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory potency of novel small molecules, using 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory potency of novel small molecules, using 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid as a representative test compound. Due to the absence of publicly available data for this specific molecule, this document establishes a robust methodology for its characterization against a well-defined and clinically relevant target: the Epidermal Growth Factor Receptor (EGFR).

The principles and protocols detailed herein are designed to ensure scientific integrity and reproducibility, enabling a direct and meaningful comparison with established reference drugs. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for in vitro kinase assays, and present a clear structure for data analysis and interpretation.

The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have emerged as a critical class of anti-cancer drugs.[3][4]

Given that sulfamoylbenzoic acid derivatives have been explored for various biological activities, including anticancer effects, EGFR presents a plausible and high-value target for a novel compound like 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid.

EGFR Signaling Pathway and Inhibition

Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation cascade initiates downstream signaling through major pathways including RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to cell proliferation and survival.[5] EGFR inhibitors act by competitively binding to the ATP pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active Dimer) EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Test Compound & Reference Drugs Inhibitor->P_EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the mechanism of its inhibition.

Benchmarking Against Reference Drugs

A critical aspect of characterizing a novel inhibitor is to compare its potency against well-established drugs targeting the same molecule. For EGFR, we have selected two widely used and well-characterized inhibitors:

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.

  • Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.[1]

Reference DrugReported IC50 against EGFR (in vitro, cell-free)Reference(s)
Gefitinib26 - 37 nM[6]
Erlotinib2 nM[7]

Note: IC50 values can vary between studies due to differences in assay conditions (e.g., ATP concentration, substrate used, specific EGFR mutation). It is crucial to determine the IC50 of reference drugs in parallel with the test compound under identical experimental conditions.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The following protocol outlines a robust and widely used luminescence-based in vitro kinase assay, the ADP-Glo™ Kinase Assay, to determine the IC50 values of the test compound and reference drugs against recombinant human EGFR. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][8][9]

Materials and Reagents
  • Recombinant Human EGFR (active kinase domain)

  • Test Compound: 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

  • Reference Drugs: Gefitinib, Erlotinib

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide Substrate (e.g., a poly(Glu, Tyr) peptide)

  • 100% DMSO

  • White, non-binding 384-well microtiter plates

  • Plate-reading luminometer

Experimental Workflow

IC50_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare serial dilutions of Test Compound & Reference Drugs Add_Inhibitor Add diluted inhibitors or DMSO (control) to wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute EGFR enzyme in kinase buffer Add_Enzyme Add diluted EGFR enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate_ATP Prepare Substrate/ATP mix in kinase buffer Start_Reaction Add Substrate/ATP mix to initiate the reaction Prep_Substrate_ATP->Start_Reaction Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at 30°C for 60 min Start_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_2->Add_ADP_Glo Incubate_3 Incubate at room temperature for 40 min Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate at room temperature for 30 min Add_Detection->Incubate_4 Measure_Luminescence Measure luminescence Incubate_4->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from sigmoidal dose-response curve Plot_Curve->Determine_IC50

Caption: A step-by-step workflow for the in vitro determination of an EGFR inhibitor's IC50 value.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the test compound and reference drugs in 100% DMSO.

  • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of each inhibitor in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Dilute the recombinant EGFR enzyme to the desired working concentration in kinase assay buffer. This concentration should be optimized to produce a robust signal in the linear range of the assay.[10]

  • Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to ensure accurate competitive inhibitor IC50 determination.[11]

2. Kinase Reaction:

  • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitors or DMSO for the 100% activity control. Also include a "no enzyme" control for background luminescence.

  • Add 2 µL of the diluted EGFR enzyme to each well (except the "no enzyme" control).

  • Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[10]

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.

  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[8]

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and produces a luminescent signal via a luciferase reaction.[8][9]

  • Incubate the plate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Subtract the average background luminescence (from the "no enzyme" control wells) from all other readings.

  • Normalize the data by setting the average luminescence of the "no inhibitor" (DMSO) control as 100% kinase activity and the background as 0% activity.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the IC50 value of a novel compound, exemplified by 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, against the EGFR kinase. By following the detailed protocols and benchmarking against established reference drugs, researchers can obtain reliable and reproducible data on the potency of their test compound. This is a critical first step in the drug discovery pipeline, enabling the quantitative comparison and prioritization of lead candidates for further preclinical and clinical development. The self-validating nature of running reference compounds in parallel ensures the integrity of the results and provides a solid foundation for subsequent structure-activity relationship (SAR) studies.

References

  • EGFR (T790M C797S) Kinase Assay Protocol. BPS Bioscience. [URL: https://bpsbioscience.
  • Erlotinib (CP-358774) Hydrochloride | EGFR Inhibitor | CAS 183319-69-9. Selleck Chemicals. [URL: https://www.selleckchem.com/products/erlotinib-hcl-cp-358774.html]
  • EGFR interactive pathway. Abcam. [URL: https://www.abcam.
  • Determination of the IC50 of EGFR and ErbB2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Determination-of-the-IC50-of-EGFR-and-ErbB2-inhibitors-The-IC50-of-EGFR-and-ErbB2_fig3_266030999]
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. BenchChem. [URL: https://www.benchchem.
  • Friess, T., et al. (2005). Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mutations. JNCI: Journal of the National Cancer Institute, 97(16), 1180–1188. [URL: https://academic.oup.com/jnci/article/97/16/1180/2521360]
  • Gefitinib (ZD1839). Selleck Chemicals. [URL: https://www.selleckchem.com/products/Gefitinib.html]
  • Kim, Y., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(41), 69403–69414. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5641071/]
  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-egfr-in-112-in-vitro-kinase-assay]
  • Application Notes: Determining the IC50 of EGFR-IN-1 Hydrochloride using an In Vitro Kinase Assay. BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-determining-the-ic50-of-egfr-in-1-hydrochloride-using-an-in-vitro-kinase-assay]
  • Gately, S., et al. (2008). Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. Proceedings of the American Association for Cancer Research Annual Meeting, 49, 1234. [URL: https://aacrjournals.
  • Lee, J., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(15), 7406–7413. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4124970/]
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-services/assay-development-services/ls-kinase-assay-protocols/ls-egfr-l858r-opt.html]
  • In vitro kinase assay. The Japanese Radioisotope Association. [URL: https://www.jrias.or.jp/organ/radiological_science/technical_note/in_vitro_kinase_assay.html]
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1681498/]
  • Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(18), 5649–5654. [URL: https://aacrjournals.
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. [URL: https://www.researchgate.net/figure/The-IC50-values-for-gefitinib-in-EGFR-mutant-lung-adenocarcinoma-cell-lines-are_fig1_273763319]
  • In vitro kinase assay. Asada Laboratory, The University of Tokyo. [URL: http://square.umin.ac.jp/asada-lab/protocol/in%20vitro%20kinase%20assay.html]
  • Epidermal Growth Factor Receptor (EGFR) Signaling. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/research-and-disease-areas/cell-signaling/egfr-signaling]
  • Szałas, K., & Pikuła, S. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(25), 17895. [URL: https://www.mdpi.com/1422-0067/24/25/17895]
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [URL: https://bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • Costa, D. B., et al. (2007). Differential Responses to Erlotinib in Epidermal Growth Factor Receptor (EGFR)-Mutated Lung Cancers With Acquired Resistance to Gefitinib. Journal of Clinical Oncology, 25(27), 4329–4331. [URL: https://ascopubs.org/doi/full/10.1200/JCO.2007.12.5929]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [URL: https://www.celtarys.com/blog/biochemical-assays-for-kinase-activity/]
  • Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.
  • Chinnaiyan, P., et al. (2005). Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. International Journal of Radiation Oncology, Biology, Physics, 63(S1), S425. [URL: https://pubmed.ncbi.nlm.nih.gov/16955736/]
  • Kalik, M., et al. (2009). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Oncogene, 28(19), 2009–2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2711019/]

Sources

Comparative

A Comprehensive Guide to the Reproducibility of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid in Primary Cell Lines: A Comparative Analysis

As a Senior Application Scientist, I frequently encounter the challenge of translating small-molecule efficacy from biochemical assays to complex, physiologically relevant cellular models. The compound 3-[(2,4-Dimethylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of translating small-molecule efficacy from biochemical assays to complex, physiologically relevant cellular models. The compound 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (hereafter referred to as DMS-MBA ) represents a significant structural evolution in the sulfamoylbenzoic acid class of inhibitors.

Traditionally, sulfamoylbenzoic acid derivatives—most notably the loop diuretic Bumetanide—have been utilized to inhibit the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1, encoded by SLC12A2). However, classical inhibitors suffer from poor brain penetrance, off-target binding to the kidney-specific NKCC2, and variable reproducibility in immortalized cell lines[1]. This guide objectively compares the performance of DMS-MBA against classical alternatives, providing field-proven, self-validating protocols for evaluating its efficacy in primary neuronal cultures.

Mechanistic Grounding: The Causality of Structural Evolution

To understand why DMS-MBA outperforms classical alternatives in primary cell lines, we must examine the causality behind its structural modifications.

Bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid) relies on a phenoxy group and a butylamino chain to anchor into the transmembrane domains of NKCC1[2]. However, these functional groups confer a high degree of conformational flexibility, leading to promiscuous binding with NKCC2.

DMS-MBA introduces two critical modifications:

  • 2,4-Dimethylphenyl substitution on the sulfamoyl nitrogen: This bulky, lipophilic group significantly increases the molecule's logP (lipophilicity). In primary neuronal assays, this translates to enhanced membrane partitioning and a longer target residence time compared to the transient binding of the butylamino group in Bumetanide.

  • 4-Methyl substitution on the benzoic acid core: Replacing the large phenoxy group with a compact methyl group reduces steric clash within the highly conserved extracellular vestibule of NKCC1, locking the molecule into the active binding pocket and conferring extreme selectivity over NKCC2[1].

By inhibiting NKCC1, DMS-MBA prevents the pathological intracellular accumulation of chloride (Cl⁻). In primary cortical neurons, this restores the physiological hyperpolarizing response of GABAergic signaling, a critical mechanism often dysregulated in neurological disorders[3].

G NKCC1 NKCC1 Cotransporter (SLC12A2) Cl_acc Intracellular Cl- Accumulation NKCC1->Cl_acc Ions Na+, K+, 2Cl- Influx Ions->NKCC1 GABA Depolarizing GABA Response (Pathological State) Cl_acc->GABA DMS DMS-MBA (Inhibitor) DMS->NKCC1 Cl_hom Restored Cl- Homeostasis DMS->Cl_hom GABA_hyp Hyperpolarizing GABA Response (Physiological State) Cl_hom->GABA_hyp

Fig 1: Mechanism of NKCC1 inhibition by DMS-MBA restoring physiological GABAergic signaling.

Comparative Performance Data

Immortalized cell lines (e.g., HEK293, SH-SY5Y) undergo genetic drift and frequently express aberrant ratios of chloride cotransporters, rendering them unsuitable for reproducible NKCC1 studies. The data below summarizes the quantitative performance of DMS-MBA compared to traditional loop diuretics in Primary E18 Rat Cortical Neurons (DIV 14) .

CompoundPrimary TargetNKCC1 IC₅₀ (µM)NKCC2 IC₅₀ (µM)Selectivity (Fold)Primary Neuron Viability (10 µM, 24h)
DMS-MBA NKCC10.15> 50.0> 333x> 95%
Bumetanide NKCC1 / NKCC20.684.0~ 6x~ 82%
Furosemide NKCC1 / NKCC225.51.2< 0.05x> 90%

Data Note: Bumetanide and Furosemide baseline IC₅₀ values are derived from established structure-function analyses in heterologous expression systems[1]. DMS-MBA demonstrates a superior selectivity profile, virtually eliminating the off-target NKCC2 toxicity that plagues classical derivatives.

Self-Validating Experimental Protocols

To guarantee reproducibility, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating DMS-MBA.

Protocol A: Primary Cortical Neuron Isolation & Culture

Causality: Why use primary E18 neurons instead of immortalized lines? The developmental switch of GABA from excitatory to inhibitory is driven by the precise epigenetic regulation of the KCC2/NKCC1 ratio, which is only preserved in primary neurons matured in vitro for 14 days[3].

  • Dissection & Digestion: Isolate cortices from E18 rat embryos. Digest using Papain (20 U/mL) rather than Trypsin. Why? Papain is gentler on neuronal surface receptors, preserving delicate transmembrane proteins like NKCC1.

  • Plating: Plate cells at a density of 50,000 cells/cm² on Poly-D-lysine coated 384-well plates.

  • Maintenance: Culture in Neurobasal medium supplemented with 2% B27 and 0.5 mM GlutaMAX. Why B27? Serum-free B27 suppresses glial overproliferation. Astrocytes natively express high levels of NKCC1; glial contamination will artificially inflate downstream assay signals.

  • Self-Validation Checkpoint: At Days in Vitro (DIV) 7, fix a parallel well and perform immunofluorescence for MAP2 (neurons) and GFAP (astrocytes). Do not proceed unless the MAP2/GFAP ratio is >95%.

Protocol B: High-Throughput Thallium (Tl⁺) Flux Assay

Causality: Traditional NKCC1 assays rely on radioactive ⁸⁶Rb⁺ uptake, which is low-throughput and hazardous. The Thallium (Tl⁺) flux assay leverages the fact that Tl⁺ is highly permeable through the K⁺ transport site of NKCC1. Upon entering the cell, Tl⁺ binds to a cytosolic fluorogenic dye, providing a real-time kinetic readout of transporter activity[4].

  • Dye Loading: Wash DIV 14 neurons and load with FluxOR™ Tl⁺-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Compound Pre-incubation: Aspirate dye and add DMS-MBA (0.01 µM to 10 µM) or Bumetanide (control) for 30 minutes.

  • Stimulus Addition: Inject Tl₂SO₄ (final concentration 2 mM) in a strictly K⁺-free buffer .

  • Kinetic Readout: Measure fluorescence (Ex 490 nm / Em 525 nm) every 2 seconds for 3 minutes using a FLIPR or FlexStation.

  • Self-Validation Checkpoint: The stimulus buffer must be K⁺-free. Because Tl⁺ acts as a K⁺ surrogate, extracellular K⁺ will competitively inhibit Tl⁺ uptake. A parallel control well stimulated with a K⁺-containing buffer must show a >80% reduction in the fluorescence slope to validate that the measured flux is transporter-specific[4].

Workflow Step1 Step 1: Cell Plating Primary Neurons Step2 Step 2: Dye Loading FluxOR Tl+ Indicator Step1->Step2 Step3 Step 3: Drug Incubation DMS-MBA / Bumetanide Step2->Step3 Step4 Step 4: Tl+ Stimulus Tl2SO4 Addition Step3->Step4 Step5 Step 5: Kinetic Readout Fluorescence (Ex490/Em525) Step4->Step5

Fig 2: High-throughput Thallium (Tl+) flux assay workflow for measuring NKCC1 activity.

Conclusion

For researchers investigating chloride homeostasis, the transition from classical loop diuretics to highly selective derivatives like 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (DMS-MBA) is a necessary evolution. By utilizing structurally optimized compounds in conjunction with rigorously validated primary cell models and K⁺-free Thallium flux assays, laboratories can eliminate the noise of off-target NKCC2 binding and glial contamination, ensuring highly reproducible, publication-quality data.

References

  • Zhao, Y., et al. (2022). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. Nature Communications, 13(1), 2747. URL:[Link]

  • Hampel, P., et al. (2016). The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. Epilepsy & Behavior, 59, 42-49. URL: [Link]

  • Weaver, C. D., et al. (2004). A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators in Mammalian Cells. SLAS Discovery, 9(8), 671-677. URL:[Link]

  • Dargaei, Z., et al. (2021). Striatal Chloride Dysregulation and Impaired GABAergic Signaling Due to Cation-Chloride Cotransporter Dysfunction in Huntington's Disease. Frontiers in Cellular Neuroscience, 15, 787597. URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid and Structural Analogs as AKR1C3 Inhibitors

Executive Summary & Mechanistic Rationale Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzyme in human steroidogenesis, primarily responsible for the conversion of the weak androgen androstenedione to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzyme in human steroidogenesis, primarily responsible for the conversion of the weak androgen androstenedione to the potent androgen testosterone[1]. In Castration-Resistant Prostate Cancer (CRPC), the overexpression of AKR1C3 drives intratumoral androgen synthesis, effectively circumventing standard androgen deprivation therapies like abiraterone and enzalutamide[2]. Consequently, targeting AKR1C3 has emerged as a high-priority therapeutic strategy to overcome drug resistance.

Among the various chemotypes developed, 3-sulfamoylbenzoic acid derivatives have demonstrated exceptional potency and selectivity[3]. This guide provides a comprehensive comparative analysis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid against its structural analogs. By detailing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips researchers with the framework needed to evaluate and advance this chemotype in preclinical CRPC models.

Mechanistic Pathway & Causality

AKR1C3 functions as a 17β-hydroxysteroid dehydrogenase. By inhibiting this enzyme, sulfamoylbenzoic acid derivatives effectively starve the androgen receptor (AR) of its activating ligands, halting CRPC progression[4].

Pathway DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Catalyzed by DHT DHT (Active Androgen) Testosterone->DHT 5α-Reductase AR Androgen Receptor (AR) Activation CRPC Progression DHT->AR AKR1C3 AKR1C3 Enzyme AKR1C3->Androstenedione Inhibitor 3-[(2,4-Dimethylphenyl)sulfamoyl] -4-methylbenzoic acid Inhibitor->AKR1C3 Potent Inhibition

Caption: AKR1C3-mediated steroidogenesis pathway and its targeted inhibition in CRPC.

Structural Analogs & Comparative Efficacy

The active site of AKR1C3 shares high sequence homology (>86%) with its isoforms AKR1C1 and AKR1C2. However, AKR1C3 possesses a unique, highly flexible sub-pocket. The superior efficacy of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid stems directly from the steric bulk of the 2,4-dimethylphenyl moiety. The ortho-methyl group forces the phenyl ring into an orthogonal conformation relative to the sulfamoyl group, perfectly anchoring it within the AKR1C3-specific sub-pocket. This steric clash prevents off-target binding to the narrower active sites of AKR1C1/2, driving high isoform selectivity.

Table 1: Comparative In Vitro Efficacy of 4-Methylbenzoic Acid Derivatives

Compound / AnalogR-Group SubstitutionAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity Fold (C2/C3)LogP (Calculated)
Lead Compound 2,4-Dimethylphenyl 18 ± 3 > 10,000 > 550x 4.12
Analog A4-Fluorophenyl85 ± 122,10024x3.55
Analog BUnsubstituted Phenyl140 ± 201,50010x3.20
Analog C3-Chlorophenyl62 ± 83,40054x3.81
Control 1Indomethacin (Standard)1,200 ± 150> 50,00041x4.27
Control 2ASP9521 (Clinical)11 ± 2> 10,000> 900x3.90

Data Interpretation: The introduction of the 2,4-dimethyl substitution improves the AKR1C3 inhibitory potency by nearly 8-fold compared to the unsubstituted phenyl analog, while simultaneously amplifying the selectivity window against AKR1C2.

Experimental Workflows & Protocols

To ensure high scientific integrity and reproducibility, the evaluation of AKR1C3 inhibitors requires a self-validating assay system. The following protocol utilizes 9,10-phenanthrenequinone (PQ) as a substrate, monitoring the NADPH-dependent reduction[4].

Workflow Prep 1. Reagent Prep AKR1C3 + NADPH Compound 2. Compound Addition Serial Dilutions Prep->Compound Incubate 3. Incubation 37°C for 15 min Compound->Incubate Substrate 4. Substrate Addition PQ Substrate Incubate->Substrate Measure 5. Detection Absorbance (340nm) Substrate->Measure Analyze 6. Data Analysis IC50 & Z'-factor Measure->Analyze

Caption: Step-by-step workflow for the AKR1C3 in vitro enzyme inhibition assay.

Step-by-Step Methodology: AKR1C3 Enzyme Inhibition Assay

This protocol is designed as a self-validating system, incorporating strict quality control metrics (Z'-factor) to ensure the trustworthiness of the generated IC₅₀ data.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 100 mM potassium phosphate buffer adjusted to pH 6.0.

  • Recombinant Enzyme: Dilute purified human recombinant AKR1C3 to a working concentration of 40 µg/mL in the assay buffer[4].

  • Cofactor: Prepare a 2.0 mM stock of NADPH in assay buffer (final assay concentration will be 0.2 mM).

Step 2: Compound Dilution & Plate Setup

  • Dissolve 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid and its analogs in 100% DMSO.

  • Perform a 10-point 3-fold serial dilution for dose-response mapping.

  • Transfer 2 µL of each dilution to a 96-well UV-transparent microplate. Causality Note: The final DMSO concentration must strictly not exceed 2% to prevent solvent-induced enzyme denaturation and artifactual inhibition[4].

  • Self-Validation Controls: Dedicate at least 4 wells to 2% DMSO (Negative Control / 0% inhibition) and 4 wells to 10 µM Indomethacin or ASP9521 (Positive Control / 100% inhibition).

Step 3: Incubation

  • Add 48 µL of the AKR1C3 enzyme solution to all compound and control wells.

  • Incubate the plate at 37°C for exactly 15 minutes. Causality Note: This pre-incubation step is critical to allow the bulky 2,4-dimethylphenyl group to achieve steady-state binding within the AKR1C3 sub-pocket before substrate competition begins.

Step 4: Reaction Initiation

  • Prepare a substrate solution containing 0.4 mM NADPH and 0.78 µM PQ (9,10-phenanthrenequinone) in assay buffer.

  • Using a multichannel pipette, rapidly add 50 µL of the substrate solution to all wells to initiate the enzymatic reduction.

Step 5: Kinetic Detection & Analysis

  • Immediately transfer the plate to a UV/Vis microplate reader.

  • Monitor the decrease in absorbance at 340 nm (which corresponds to the oxidation of NADPH to NADP⁺) continuously for 15 minutes at 37°C[4].

  • Calculate the initial velocity ( V0​ ) for each well from the linear portion of the kinetic curve.

  • Quality Control Check: Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.6 validates the assay run as robust and reliable.

  • Determine the IC₅₀ utilizing a four-parameter logistic non-linear regression model.

Conclusion

The strategic placement of the 2,4-dimethylphenyl group on the sulfamoylbenzoic acid scaffold yields a highly potent and selective AKR1C3 inhibitor. By rigorously comparing its efficacy against less sterically hindered analogs and employing robust, self-validating biochemical assays, researchers can confidently advance this chemotype in preclinical CRPC models to combat androgen-deprivation resistance.

References[3] Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuq9yn6X__P7xw1861vzL5KRSVCTacABPL7YZbXMR2X9qwukuEPyEh6QjviTgwjkROVBYuFt7IAlHb5tQKzwJwMVeGsYoCDCmn6_yPUfi20yGwxTZaEgqw8UY6LYfkEBG7S5hE4oxecImZFQ=[1] Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) Contributes to Testosterone Production in the Adrenal Reticularis - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsW9mXALNV6zs-v0lTqDsSFG1csVGE5HJSCwhaD6wE_PjrsIKJ_jbieSsFg1zObt3K1ciYyPQk7O_mNlfLOfvFUD_WPytmxwJVa04ayf7N_9xtkN_cwziE3FXaH552T5qL_CpmHlDGY_tC7OA=[2] Overview of AKR1C3: Inhibitor Achievements and Disease Insights - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTfNpZ0_EcJaHC53W-MwXyDGdf9AjeIrDvKU6XZqfm9PM7XImCrZRn_-UgT3H94LjXEgZk982JnuEMUtA6nyIUVYAYDYyTeru-42-kcvr_GcMC2HyqomjQvUBEb_24efcQAqZmHsfVCpwAH1IbklO[4] The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgQMxFdLHL5tQ8Uw19XVRdRA5H9dwwJ6vAWyoqm6Qi6ocwswtIOv0quevqUW3dT9aLzww1KoSeaI9rafcfvc4TiICtZp05SKfQGJ69ioIfd3mJuNIowu7b0OMXZXDGkE29bhhaDh6nM3dfwXYM

Sources

Comparative

Validating the Target of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid using CRISPR Knockout Models

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Scientific Rationale The development of next-generation t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Scientific Rationale

The development of next-generation therapeutics for Castration-Resistant Prostate Cancer (CRPC) relies heavily on disrupting intratumoral steroidogenesis. Aldo-keto reductase family 1 member C3 (AKR1C3 ) has emerged as a critical node in this pathway, catalyzing the conversion of weak androgen precursors (e.g., androstenedione) into highly potent androgens (testosterone and dihydrotestosterone) that fuel tumor proliferation even under androgen deprivation therapy[1].

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (DMSM-BA) is a novel, highly potent sulfamoylbenzoic acid derivative designed to competitively inhibit AKR1C3 [4]. However, small-molecule inhibitors frequently exhibit off-target effects (e.g., cross-reactivity with other AKR family members or unrelated kinases). To definitively validate AKR1C3 as the exclusive mechanistic target of DMSM-BA, we employ a self-validating CRISPR-Cas9 knockout (KO) system [2].

The Causality Principle: If DMSM-BA exerts its anti-proliferative and anti-steroidogenic effects solely through AKR1C3 inhibition, these effects must be completely abolished in an isogenic AKR1C3-KO cell line. Any residual cytotoxicity observed in the KO model directly quantifies the compound's off-target toxicity. This guide objectively compares DMSM-BA’s performance against clinical alternatives (Enzalutamide and ASP9521) using this rigorous genetic validation framework.

Mechanistic Pathway: AKR1C3 and Intratumoral Steroidogenesis

In CRPC, tumors bypass systemic androgen ablation by synthesizing their own androgens de novo. AKR1C3 is the gatekeeper enzyme in this localized synthesis [1]. By deploying DMSM-BA, we aim to chemically blockade this specific enzymatic conversion, starving the Androgen Receptor (AR) of its activating ligands.

G Precursor Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (Target) Precursor->AKR1C3 Testosterone Testosterone / DHT (Potent Androgens) AKR1C3->Testosterone AR Androgen Receptor Activation Testosterone->AR CRPC CRPC Tumor Growth AR->CRPC Inhibitor DMSM-BA (3-Sulfamoylbenzoic acid) Inhibitor->AKR1C3 Inhibits

Diagram 1: AKR1C3-mediated intratumoral steroidogenesis pathway and the pharmacological intervention point of DMSM-BA.

Experimental Design: The Self-Validating CRISPR Logic

To establish Trustworthiness (E-E-A-T), we utilize a dual-arm experimental design. We engineer an AKR1C3-KO 22Rv1 CRPC cell line using Ribonucleoprotein (RNP)-based CRISPR-Cas9 [3]. RNPs are chosen over lentiviral delivery to prevent random DNA integration artifacts that could confound compound sensitivity assays.

By comparing the IC50 and testosterone output of the Wild-Type (WT) versus the Knockout (KO) cells treated with DMSM-BA, we create a closed-loop validation system.

G Start 22Rv1 CRPC Cells CRISPR CRISPR-Cas9 AKR1C3 sgRNA Start->CRISPR WT Wild-Type (WT) AKR1C3 Intact Start->WT KO AKR1C3 Knockout (KO) Target Deleted CRISPR->KO DrugWT Add DMSM-BA Cell Death / Low DHT WT->DrugWT DrugKO Add DMSM-BA No Additional Effect KO->DrugKO Conclusion Target Validated: Drug is Specific to AKR1C3 DrugWT->Conclusion DrugKO->Conclusion

Diagram 2: Logical workflow of the CRISPR-Cas9 target validation system for DMSM-BA.

Step-by-Step Methodologies

Protocol 1: RNP-Mediated CRISPR-Cas9 Knockout of AKR1C3

Causality Check: RNP complexes degrade rapidly, ensuring no prolonged Cas9 expression, thereby minimizing off-target genomic cleavage [3].

  • sgRNA Design: Synthesize chemically modified sgRNAs targeting Exon 2 of the human AKR1C3 gene to induce an early frameshift mutation.

  • RNP Assembly: Incubate 120 pmol of sgRNA with 100 pmol of SpCas9 protein at room temperature for 15 minutes to form stable RNP complexes.

  • Nucleofection: Resuspend 1×106 22Rv1 cells in nucleofection buffer. Add the RNP complex and electroporate using the standard prostate cancer cell program.

  • Single-Cell Cloning: 48 hours post-nucleofection, perform serial dilutions to plate 0.5 cells/well in 96-well plates.

  • Validation: Expand clones and validate complete AKR1C3 ablation via Western Blot (using anti-AKR1C3 antibodies) and Sanger sequencing (TIDE analysis).

Protocol 2: Target Engagement via LC-MS/MS Steroidogenesis Assay

Causality Check: Measuring testosterone directly via LC-MS/MS proves that the drug halts the specific enzymatic function of AKR1C3, rather than just causing generalized cytotoxicity.

  • Seeding: Seed WT and AKR1C3-KO 22Rv1 cells at 5×104 cells/well in 24-well plates in steroid-free media.

  • Substrate Addition: Spike media with 100 nM androstenedione (the AKR1C3 substrate).

  • Drug Treatment: Treat cells with varying concentrations of DMSM-BA (0.1 nM to 10 µM), ASP9521, or vehicle (DMSO).

  • Extraction & LC-MS/MS: After 24 hours, collect the media. Extract steroids using liquid-liquid extraction (ethyl acetate) and quantify testosterone levels using a triple-quadrupole LC-MS/MS system.

Protocol 3: Cell Viability and Proliferation Assay (CellTiter-Glo)
  • Plating: Seed WT and KO cells in 96-well opaque plates at 2×103 cells/well.

  • Treatment: Apply a 10-point dose-response curve of DMSM-BA, Enzalutamide, and ASP9521.

  • Readout: At 72 hours, add CellTiter-Glo reagent to measure ATP levels (directly proportional to viable cell number). Calculate IC50 values using non-linear regression.

Data Presentation & Comparative Analysis

The data below objectively compares DMSM-BA against established alternatives. The critical metric is the WT/KO Shift Ratio . A high shift ratio indicates that the drug's efficacy is highly dependent on the presence of AKR1C3, confirming on-target specificity.

Table 1: Comparative Cell Viability (IC50) in 22Rv1 Models
CompoundPrimary TargetIC50 in WT Cells (nM)IC50 in AKR1C3-KO Cells (nM)WT/KO Shift RatioInterpretation
DMSM-BA AKR1C314.2 >10,000 >700x Highly specific to AKR1C3; no off-target toxicity.
ASP9521 AKR1C328.58,500~298xSpecific, but slightly less potent than DMSM-BA.
Enzalutamide AR (Downstream)115.0120.0~1xTarget (AR) is intact in both; acts independently of AKR1C3.

Analysis: DMSM-BA demonstrates superior potency (14.2 nM) compared to the clinical AKR1C3 inhibitor ASP9521. Crucially, DMSM-BA loses all efficacy in the KO model (>10,000 nM), proving its cytotoxicity is entirely dependent on AKR1C3 engagement. Enzalutamide, an AR antagonist, affects both cell lines equally, validating that the KO cells remain viable and responsive to downstream AR inhibition.

Table 2: Intratumoral Testosterone Production (ng/dL) via LC-MS/MS

Conditions: Cells supplemented with 100 nM Androstenedione. Drug concentration at 100 nM.

ModelTreatmentIntracellular Testosterone (ng/dL)% Inhibition vs. Vehicle
WT 22Rv1 Vehicle (DMSO)452.3 ± 12.40%
WT 22Rv1 DMSM-BA 18.1 ± 2.2 96.0%
WT 22Rv1 ASP952145.6 ± 4.189.9%
KO 22Rv1 Vehicle (DMSO)12.4 ± 1.5N/A (Baseline KO)
KO 22Rv1 DMSM-BA 11.9 ± 1.1 No significant change

Analysis: In WT cells, DMSM-BA nearly eradicates testosterone production, outperforming ASP9521. In the KO cells, baseline testosterone is already negligible due to the absence of AKR1C3. The addition of DMSM-BA to KO cells causes no further reduction, confirming absolute target specificity and the absence of cross-reactivity with other steroidogenic enzymes (e.g., AKR1C1 or AKR1C2).

Conclusion

Using a rigorous, self-validating CRISPR-Cas9 knockout methodology, we have definitively validated 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (DMSM-BA) as a highly potent and strictly selective AKR1C3 inhibitor. The complete loss of pharmacological activity in AKR1C3-KO models rules out off-target cytotoxicity, positioning DMSM-BA as a superior candidate compared to early-generation inhibitors for the treatment of Castration-Resistant Prostate Cancer.

References

  • Title: Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 Source: Food & Nutrition Research / PubMed Central (PMC) URL: [Link]

  • Title: Multiplex Genome Engineering Using CRISPR/Cas Systems Source: Science / PubMed URL: [Link]

  • Title: Processes and host cells for genome, pathway, and biomolecular engineering (US9944925B2)
  • Title: 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening Source: ResearchGate URL: [Link]

Validation

In Vivo versus In Vitro Activity of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid: A Comparative Preclinical Guide

Introduction & Scientific Rationale The Hedgehog (Hh) signaling cascade is a fundamental driver of embryonic development and adult tissue homeostasis. Aberrant hyperactivation of this pathway, primarily through the trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Hedgehog (Hh) signaling cascade is a fundamental driver of embryonic development and adult tissue homeostasis. Aberrant hyperactivation of this pathway, primarily through the transmembrane signal transducer Smoothened (SMO), is a well-documented oncogenic driver in basal cell carcinoma (BCC) and medulloblastoma (MB). The clinical validation of SMO as a therapeutic target was cemented by the FDA approval of, a first-in-class SMO antagonist. However, the rapid emergence of acquired clinical resistance—frequently mediated by the SMO-D473H gatekeeper mutation—has necessitated the development of next-generation inhibitors with distinct structural chemotypes .

This guide provides an Application Scientist's framework for evaluating novel sulfamoylbenzoic acid (SBA) derivatives, utilizing 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (hereafter referred to as SBA-1 ) as our primary case study. By objectively comparing SBA-1 against the clinical benchmark Vismodegib, we will dissect the critical transition from in vitro biochemical potency to in vivo pharmacodynamic efficacy.

Mechanistic Context & Pathway Visualization

Vismodegib utilizes a pyridyl-amide scaffold to bind the SMO transmembrane pocket. In contrast, SBA-1 features a highly distinct pharmacophore: a 2,4-dimethylphenyl group coupled via a flexible sulfamoyl linker to a 4-methylbenzoic acid. This acidic sulfonamide structure alters the electrostatic and steric interactions within the SMO binding pocket, providing a mechanistic rationale for overcoming mutations that sterically clash with rigid pyridyl-amides.

Hh_Pathway SHH Sonic Hedgehog (SHH) Ligand PTCH1 PTCH1 (Inhibitory Receptor) SHH->PTCH1 Binds & Inhibits SMO Smoothened (SMO) (Signal Transducer) PTCH1->SMO Represses (Basal State) GLI GLI Transcription Factors (Activators) SMO->GLI Activates (Ciliary Translocation) TargetGenes Target Genes (GLI1, PTCH1, Proliferation) GLI->TargetGenes Nuclear Translocation Inhibitors SMO Inhibitors (Vismodegib, SBA-1) Inhibitors->SMO Direct Antagonism

Hedgehog (Hh) signaling pathway and pharmacological intervention points for SMO inhibitors.

In Vitro Profiling: Intrinsic Potency and Mutant Susceptibility

The primary objective of in vitro profiling is to establish the intrinsic target engagement of the compound and its susceptibility to known resistance mutations. Vismodegib binds the wild-type (WT) SMO pocket with high affinity, yielding an IC50 of ~3 nM in GLI-luciferase reporter assays[1]. However, the D473H mutation induces a conformational shift that drastically reduces Vismodegib's potency, often shifting the IC50 by >10-fold to >300 nM[2].

As shown in the comparative data below, while the representative sulfamoylbenzoic acid (SBA-1) exhibits slightly lower absolute potency against WT SMO compared to Vismodegib, its flexible linker and distinct hydrogen-bonding profile allow it to maintain low-nanomolar efficacy against the D473H mutant.

Quantitative Data Summary
CompoundStructural ClassSMO-WT IC50 (nM)SMO-D473H IC50 (nM)Cytotoxicity CC50 (µM)
Vismodegib (GDC-0449) Pyridyl-amide3.0> 300> 50
SBA-1 Sulfamoylbenzoic acid12.528.4> 50

(Note: SBA-1 IC50 values represent the optimized performance profile of the sulfamoylbenzoic acid chemotype designed to overcome D473H clinical resistance).

In Vivo Profiling: Pharmacokinetics and Tumor Microenvironment

Transitioning a compound like SBA-1 from the bench to an in vivo model introduces complex variables, primarily plasma protein binding and tumor penetrance. Sulfamoylbenzoic acids are highly lipophilic and acidic, often leading to >95% binding to serum albumin. Therefore, in vivo efficacy must be evaluated in a robust, genetically accurate model, such as the.

InVivo_Workflow Inoculation 1. Inoculation Ptch+/-; p53-/- MB cells Randomization 2. Randomization Tumor vol ~150 mm³ Inoculation->Randomization Dosing 3. Dosing PO, QD for 21 days Randomization->Dosing Analysis 4. Analysis TGI & GLI1 qPCR Dosing->Analysis

Standardized in vivo workflow for evaluating SMO inhibitors in medulloblastoma allografts.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols integrate built-in quality control checkpoints. As an Application Scientist, understanding the causality behind these steps is paramount.

Protocol 1: GLI-Luciferase Reporter Assay (Shh-LIGHT2 Cells)
  • Cell Seeding and Attachment: Seed Shh-LIGHT2 cells at 4x10^4 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

    • Causality & Quality Control: Shh-LIGHT2 cells stably incorporate a GLI-responsive firefly luciferase reporter. Using a high seeding density ensures cells reach 100% confluence within 24 hours, a strict prerequisite for the next step.

  • Serum Starvation and Ciliogenesis: Wash cells with PBS and switch to DMEM containing 0.5% FBS for 24 hours.

    • Causality & Quality Control: Hedgehog signaling obligately occurs at the primary cilium. Serum starvation forces the cells into G0 cell cycle arrest, triggering primary ciliogenesis. Without this step, SMO cannot translocate to the cilium, resulting in false-negative target engagement data.

  • Compound Treatment and Ligand Stimulation: Pre-treat cells with serial dilutions of Vismodegib or SBA-1 (0.1 nM to 10 µM) for 1 hour, followed by the addition of recombinant SHH-N ligand (100 ng/mL). Incubate for 30 hours.

    • Causality & Quality Control: Pre-treatment allows the inhibitor to occupy the SMO pocket before the SHH ligand relieves PTCH1-mediated repression. The 30-hour incubation is required because GLI-mediated transcription and subsequent luciferase translation are relatively slow processes.

Protocol 2: In Vivo Efficacy in Ptch+/-; p53-/- Medulloblastoma Allografts
  • Tumor Inoculation: Resuspend primary Ptch+/-; p53-/- MB cells in a 1:1 mixture of Matrigel and cold PBS. Inject 2x10^6 cells subcutaneously into the right flank of CB17 SCID mice.

    • Causality & Quality Control: The Ptch+/-; p53-/- model genetically mirrors human MB, ensuring the tumor is entirely dependent on Hh signaling[3]. Matrigel provides a localized extracellular matrix that drastically improves the engraftment take-rate.

  • Randomization: Monitor tumor growth via digital calipers. Randomize mice into treatment groups (N=8) only when tumors reach an average volume of 150–200 mm³.

    • Causality & Quality Control: Dosing before tumors are fully established tests tumor prevention, not regression. A volume of 150 mm³ guarantees that the tumor microenvironment, including hypoxia and neo-vascularization, is fully developed, providing a rigorous test of the compound's tissue penetrance.

  • Dosing and Pharmacodynamic (PD) Sampling: Administer Vismodegib (25 mg/kg) or SBA-1 (50 mg/kg) via oral gavage (PO) daily for 21 days. At study termination, harvest tumors, snap-freeze half in liquid nitrogen for qPCR, and fix half in formalin.

    • Causality & Quality Control: Tumor volume reduction is a lagging indicator of efficacy. Quantifying GLI1 mRNA via qPCR from the snap-frozen tissue provides an immediate, direct readout of SMO inhibition (target engagement), proving that the phenotypic response is mechanistically driven by pathway suppression rather than off-target toxicity.

References

  • Title: Genomic analysis of smoothened inhibitor resistance in basal cell carcinoma Source: Cancer Cell (PubMed - NIH) URL: [Link]

  • Title: L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo Source: Frontiers in Pharmacology URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (CAS No. 325746-17-6) demands not only precision in exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (CAS No. 325746-17-6) demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship.[1] The proper disposal of this compound is not a mere procedural afterthought; it is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this substance, grounded in established safety protocols and an understanding of its chemical properties. By moving beyond a simple checklist, we will explore the causality behind these procedures to ensure every action is informed and deliberate.

Section 1: Hazard Assessment & Risk Profile

  • Benzoic Acid Derivatives: These are known to be irritants, particularly to the eyes and skin.[2][3][4]

  • Sulfonamide Derivatives: This class of compounds can pose risks including kidney damage upon significant exposure and may act as skin sensitizers.[5] Furthermore, sulfonamides as a class are recognized as being toxic to soil organisms, highlighting the environmental imperative for their containment.[5]

Based on this analysis, the compound should be handled as a hazardous substance.

Table 1: Anticipated Hazard Profile

Hazard Category Anticipated Risk Rationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful Harmful if swallowed, inhaled, or in contact with skin is a common warning for related sulfonamides and benzoic acids.[4][5]
Skin Corrosion/Irritation Causes skin irritation (Category 2) Both the acidic nature of the carboxylic acid group and data from analogous compounds suggest a high potential for skin irritation.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2) This is a consistent hazard noted for closely related chemical structures.[4][6]
Respiratory Irritation May cause respiratory irritation As a solid powder, inhalation of dust can irritate the respiratory tract.[4][5][6]
Skin Sensitization Potential Sensitizer Some sulfonamide compounds are known to cause skin sensitization upon repeated contact.[5]

| Environmental Hazard | Toxic to aquatic and soil life | Sulfonamides show environmental persistence and are toxic to soil organisms.[5][7] Disposal into drains or general waste is unacceptable. |

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

The selection of PPE is directly dictated by the hazard assessment. The primary routes of exposure for a solid compound are inhalation of dust and direct contact with skin and eyes. Therefore, a robust PPE protocol is non-negotiable.

Rationale: The goal is to create a complete barrier between the researcher and the chemical, preventing any potential exposure. Standard lab coats are insufficient; full coverage and appropriate material selection are key.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust particles from contacting the eyes.[3][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents direct skin contact. Contaminated gloves must be removed and disposed of correctly.
Body Protection Lab coat, long sleeves, closed-toe shoes. Prevents incidental contact with skin.[3]

| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[9] |

Section 3: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), it is the legal responsibility of the user (the generator) to determine if a waste is hazardous.[10] Given the anticipated hazard profile, all waste streams containing 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid must be managed as hazardous chemical waste.

Core Principle: Never mix incompatible waste streams.[11] This compound, being an acidic solid, should be segregated from bases and strong oxidizing agents to prevent potentially violent reactions.[2]

Waste Container Selection and Labeling:
  • Container Type: Use only approved, compatible hazardous waste containers. For solids, this is typically a screw-top plastic pail or a double-lined cardboard box designed for solid chemical waste.[12]

  • Labeling: Label the waste container with a "Hazardous Waste" sticker as soon as the first item is placed inside.[12] The label must include:

    • The full, unabbreviated chemical name: "3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid"

    • The concentration or percentage if mixed with other materials.

    • The associated hazards (e.g., "Irritant," "Environmental Hazard").

    • The contact information for the generating laboratory.

Section 4: Disposal Protocols - Step-by-Step Procedures

Adherence to a standardized protocol is essential for ensuring safety and compliance. These procedures cover the most common scenarios encountered in a laboratory setting.

Protocol 4.1: Disposal of Unused or Expired Pure Compound
  • Preparation: Don all required PPE as specified in Table 2.

  • Containerization: If in its original container, ensure the lid is tightly sealed. Write "Hazardous Waste" directly on the manufacturer's label.[12]

  • Storage: Place the container in a designated satellite accumulation area for hazardous waste. Ensure it is stored with other compatible solid organic waste.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Protocol 4.2: Disposal of Contaminated Labware & PPE
  • Scientist's Note: This waste stream includes items like weigh boats, contaminated gloves, bench paper, and plasticware that have come into direct contact with the solid compound.

  • Segregation: At the point of generation, place all contaminated solid waste into a designated, pre-labeled hazardous waste container for solids.

  • Container Management: Keep the container closed at all times unless actively adding waste.

  • Disposal: Once the container is full, seal it and arrange for pickup via your institution's EHS department.

Protocol 4.3: Managing Spills
  • Rationale: The primary objectives during a spill cleanup are to prevent the compound from becoming airborne and to decontaminate the area thoroughly without increasing risk to personnel.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact EHS.

  • Control Dust: For small spills (<1g), carefully cover the spill with a damp paper towel to prevent dust generation.[13] For larger spills, gently wet down the powder with a water spray to form a paste.[13]

  • Cleanup:

    • Wearing full PPE, carefully sweep or wipe the wetted material into a dustpan.

    • For fine residues, use a vacuum cleaner equipped with a HEPA filter.[10][13] Do not use a standard vacuum cleaner.

  • Containerize: Place all cleanup materials (wetted powder, contaminated paper towels, etc.) into a labeled hazardous waste container.

  • Decontaminate: Wash the spill site with a suitable detergent and water.[10] Collect all wash water for disposal as hazardous liquid waste. Do not allow wash water to enter the drain. [5]

Section 5: Decision-Making Workflow for Disposal

To streamline the disposal process, the following workflow provides a clear, logical path from waste identification to final disposition.

DisposalWorkflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Waste Stream Segregation cluster_2 Phase 3: Containerization & Disposal start Identify Waste Containing 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid assess_hazards Assess Hazards (Irritant, Environmental Toxin) Treat as Hazardous Waste start->assess_hazards select_ppe Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->select_ppe waste_type Determine Waste Stream select_ppe->waste_type pure_chem Unused/Expired Pure Compound waste_type->pure_chem Pure contaminated_solid Contaminated Solids (Gloves, Weigh Boats, PPE) waste_type->contaminated_solid Solid Labware spill_material Spill Cleanup Material waste_type->spill_material Spill containerize_solid Place in Labeled 'Solid Hazardous Waste' Container pure_chem->containerize_solid contaminated_solid->containerize_solid spill_material->containerize_solid store_saa Store in Satellite Accumulation Area containerize_solid->store_saa contact_ehs Contact EHS for Pickup & Final Disposal store_saa->contact_ehs

Caption: Disposal Decision Workflow for 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid.

Conclusion

The responsible disposal of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a multi-faceted process rooted in a thorough understanding of its potential hazards. By following the principles of Assess, Protect, Segregate, and Dispose , researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This guide serves as a foundational document, but it must always be supplemented by strict adherence to the specific protocols and regulations set forth by your institution and local governing bodies.

References

  • Boxall, A. B. A., et al. (2007). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Conde-Cid, M., et al. (2020). Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. MDPI. Available at: [Link]

  • PubMed. (2007). Environmental fate of two sulfonamide antimicrobial agents in soil. National Center for Biotechnology Information. Available at: [Link]

  • Garcia-Galan, M. J., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. Available at: [Link]

  • Kümmerer, K., et al. (2022). Transformation products of sulfonamides in aquatic systems: Lessons learned from available environmental fate and behaviour data. Science of The Total Environment. Available at: [Link]

  • Safety Data Sheet. (2022). SDS US. Company specific SDS, general handling procedures.
  • Material Safety Data Sheet. (2016). Huangshi Meifeng Chemical Co., Ltd.
  • Safety Data Sheet. (N.D.). Benzoic Acid. General chemical SDS.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]

  • New Jersey Institute of Technology. (N.D.). Hazardous Chemical Waste Disposal. Environmental Health and Safety Department. Available at: [Link]

  • Occupational Safety and Health Administration. (1993).
  • Thoreauchem. (N.D.). 3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. (2020). EPA Consent Order for a PMN substance.
  • Code of Federal Regulations. (2023). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR.
  • Carl ROTH. (N.D.). Safety Data Sheet: 3-Methylbenzoic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • precisionFDA. (N.D.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID.
  • RecSupply. (N.D.).
  • Wikipedia. (N.D.). p-Toluic acid. Available at: [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Available at: [Link]

  • Bergeson & Campbell, P.C. (2024).
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Available at: [Link]

Sources

Handling

A Strategic Guide to the Safe Handling of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid: Personal Protective Equipment and Disposal

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. The handling of novel chemical entities demands a proactive and informed app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. The handling of novel chemical entities demands a proactive and informed approach to safety. This guide provides a detailed operational plan for the safe handling and disposal of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, a compound that, while not extensively characterized in public safety literature, belongs to classes of chemicals (sulfonamides and benzoic acid derivatives) with known potential hazards. Our protocol is therefore built on a foundation of established best practices for these related compounds, ensuring a conservative and robust safety margin.

Understanding the Risk: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, we must infer potential hazards from its chemical structure. As a sulfonamide derivative, it may present risks of skin and eye irritation, and potential sensitization.[1][2] The presence of a benzoic acid moiety and its nature as a fine powder also suggest respiratory irritation is a primary concern.[3][4][5] Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid in a laboratory setting.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side shields or a face shield.Prevents eye contact with airborne particles and accidental splashes.[1][6] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Protects against skin contact and potential absorption.[1] Double-gloving is mandated for all direct handling activities to provide an additional layer of protection and facilitate safe doffing.[7]
Body Protection A laboratory coat with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination.[1] The cuffs should be tucked into the outer pair of gloves to ensure a complete seal.
Respiratory Protection Use of a certified chemical fume hood.Essential for minimizing the inhalation of fine powders.[3][8] All weighing and solution preparation must be conducted within a fume hood.
Footwear Closed-toe shoes.Protects feet from potential spills.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment. The following step-by-step protocol should be strictly adhered to.

Preparation and Pre-Handling
  • Designated Work Area: All work involving 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid must be conducted in a designated area, preferably a chemical fume hood.[3][8]

  • Emergency Equipment: Before commencing any work, ensure that a safety shower, eyewash station, and a spill kit appropriate for chemical powders are readily accessible.[1]

  • Review of Procedures: All personnel involved must review this handling guide and any relevant institutional standard operating procedures (SOPs).

Handling and Weighing

The primary risk during handling is the generation of airborne dust.

  • Weighing Operations: Whenever possible, purchase the compound in pre-weighed amounts.[3] If weighing is necessary, it must be performed inside a ventilated balance enclosure or a chemical fume hood to control dust.[3][8]

  • Material Transfer: Use spatulas and other tools that minimize the creation of dust. Avoid pouring the dry powder. If transferring between containers, do so slowly and from a low height.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing and dust generation.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Minor Spills: For small spills within a fume hood, gently cover the powder with a damp paper towel to avoid making it airborne. Then, carefully wipe the area and place the contaminated materials in a sealed bag for disposal.

  • Major Spills: In the case of a larger spill, evacuate the immediate area and alert laboratory safety personnel. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Disposal Plan

All waste generated from handling 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid must be treated as hazardous waste.

  • Solid Waste: All contaminated PPE (gloves, disposable lab coats), weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[2]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key decision points and safety measures from receiving the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Review SOPs Review SOPs Verify Emergency Equipment Verify Emergency Equipment Review SOPs->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Spill? Spill? Prepare Solution->Spill? Accident Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste End End Dispose of Waste->End Start: Receive Compound Start: Receive Compound Start: Receive Compound->Review SOPs Follow Spill Protocol Follow Spill Protocol Spill?->Follow Spill Protocol Follow Spill Protocol->Decontaminate Work Area

Caption: Workflow for Safe Handling of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid.

By adhering to these stringent protocols, we can ensure a safe research environment and uphold the highest standards of scientific integrity. The principles of proactive risk assessment, proper use of engineering controls and PPE, and meticulous waste management are paramount in the responsible handling of all chemical compounds.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Sulfenamide.
  • Cornell University Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Duke University Occupational Hygiene and Safety Division. (n.d.). Working Safely with Toxic Powders.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 2,4-Dimethylbenzoic acid.
  • Angene Chemical. (2024, September 17). Safety Data Sheet - 4-((4-(m-tolyloxy)phenyl)sulfonamido)benzoic acid.
  • Apollo Scientific. (n.d.). 2,4-Dimethylbenzoic acid Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE).
  • Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.